Kadsurenin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24O6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[(1R,5S,6R,7R,8R)-6-(1,3-benzodioxol-5-yl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |
InChI |
InChI=1S/C22H24O6/c1-5-6-15-10-22(25-4)12(2)18(19(20(15)24)21(22)28-13(3)23)14-7-8-16-17(9-14)27-11-26-16/h5,7-10,12,18-19,21H,1,6,11H2,2-4H3/t12-,18+,19-,21-,22+/m1/s1 |
InChI Key |
LCYNORHWGQHDLP-MHTCVMEGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Kadsurenin A from Kadsura Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating Kadsurenin A, a bioactive lignan, from plants of the Kadsura genus. While the specific isolation protocol for this compound is not extensively detailed in publicly available literature, this document consolidates established techniques used for isolating structurally similar lignans from Kadsura species, such as K. longipedunculata and K. coccinea.[1][2] This guide includes a generalized experimental protocol, quantitative data considerations, and visualizations of the isolation workflow and relevant biological pathways.
Introduction to this compound and Kadsura Species
The genus Kadsura, belonging to the family Schisandraceae, is a rich source of structurally diverse and biologically active secondary metabolites, primarily lignans and triterpenoids.[3] These plants are widely distributed in South and Southwest China and have a long history of use in traditional medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[3] Lignans isolated from Kadsura have demonstrated a range of pharmacological activities, including anti-inflammatory, cytotoxic, antioxidant, and anti-platelet aggregation effects.[1][2]
This compound, a member of the lignan family, is of significant interest to the scientific community. Its biological activity is believed to be similar to that of other related compounds like Kadsurenone, which is a known antagonist of the Platelet-Activating Factor (PAF) receptor.[4][5] PAF is a potent phospholipid mediator involved in various inflammatory processes, and its inhibition is a key target for therapeutic intervention.[6]
Generalized Experimental Protocol for Isolation
The following protocol is a composite methodology based on standard practices for lignan isolation from Kadsura species.[7][8]
Plant Material Collection and Preparation
-
Plant Material: Stems or roots of a Kadsura species (e.g., Kadsura longipedunculata) are collected.[1][7]
-
Preparation: The collected plant material is air-dried in a shaded, well-ventilated area. Once fully dried, the material is pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent such as 80-95% ethanol or acetone at room temperature.[8] Maceration or percolation techniques are commonly employed, involving soaking the powder in the solvent for several days, often repeated multiple times to ensure complete extraction.
-
Concentration: The resulting hydroalcoholic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.
Fractionation (Liquid-Liquid Partitioning)
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility. A typical partitioning scheme is as follows:
-
Petroleum Ether (or n-hexane): To remove non-polar constituents like fats and sterols.
-
Ethyl Acetate (EtOAc): Lignans, including this compound, are typically enriched in this fraction.[8]
-
n-Butanol: To isolate more polar compounds.
-
-
Fraction Concentration: Each solvent fraction is concentrated in vacuo to yield the respective dried fractions. The ethyl acetate fraction is the primary candidate for further purification.
Chromatographic Purification
-
Column Chromatography (CC): The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Column: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, commonly starting with petroleum ether or hexane and gradually increasing the polarity with ethyl acetate and/or acetone.[9] Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Sephadex LH-20 Column: Further purification of the pooled fractions is often performed on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on molecular size and to remove pigments.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain this compound in high purity is achieved using Prep-HPLC on a C18 reversed-phase column. A common mobile phase is a gradient of methanol-water or acetonitrile-water.
Structure Elucidation
-
The chemical structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques, including:
Quantitative Data Summary
The yield of lignans from natural sources can vary significantly based on the plant species, geographical location, harvest time, and the specific isolation techniques employed. The following table provides a generalized representation of expected yields during a typical isolation process.
| Stage | Input Material | Parameter | Typical Value |
| Plant Material | Kadsura Stems/Roots | Dry Weight | 5 - 10 kg |
| Extraction | Dried Plant Powder | Crude Extract Yield | 5 - 10% (w/w) |
| Fractionation | Crude Extract | Ethyl Acetate Fraction Yield | 10 - 20% of crude extract |
| Chromatography | Ethyl Acetate Fraction | Pooled Fraction Yield | 1 - 5% of EtOAc fraction |
| Final Purification | Pooled Fraction | Pure this compound Yield | < 0.01% of initial dry weight |
Note: These values are estimates based on typical lignan isolations and are for illustrative purposes. Actual yields will require empirical determination.
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram illustrates the multi-step process for the isolation of this compound.
This compound and the PAF Signaling Pathway
This compound is postulated to act as a Platelet-Activating Factor (PAF) receptor antagonist. PAF binding to its G-protein coupled receptor (GPCR) on cell surfaces, such as platelets and immune cells, triggers a pro-inflammatory cascade.[10] this compound competitively inhibits this binding, thereby blocking downstream signaling.[6]
This diagram illustrates that when PAF binds to its receptor, it activates the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into the second messengers IP3 and DAG, leading to calcium release and Protein Kinase C (PKC) activation, culminating in inflammatory responses.[11] this compound is hypothesized to block the initial binding of PAF to its receptor, thus preventing this entire downstream cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities [mdpi.com]
- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.hust.edu.vn [ojs.hust.edu.vn]
- 5. Compounds from Kadsura ananosma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug [frontiersin.org]
- 7. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Lignans from the Leaves and Stems of Kadsura philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Kadsurenin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin A, a member of the benzofuran neolignan family, has garnered significant interest within the scientific community due to its diverse biological activities, including neuroprotective and anti-inflammatory properties. Isolated from various species of the Piper genus, the elucidation of its intricate chemical structure is paramount for understanding its mechanism of action and for guiding synthetic efforts towards novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, tailored for professionals in chemical and pharmaceutical research.
Isolation and Purification
The journey to elucidating the structure of this compound begins with its isolation from its natural source, typically the stems and aerial parts of Piper kadsura. A general workflow for this process is outlined below.
Experimental Protocol: Isolation
-
Extraction: Dried and powdered aerial parts of Piper kadsura are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, typically enriched with neolignans, is subjected to multiple rounds of column chromatography. A combination of silica gel and Sephadex LH-20 columns are commonly employed, using gradient elution systems (e.g., hexane-ethyl acetate mixtures) to progressively separate the components.
-
Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis for Structure Elucidation
The determination of the planar structure and relative stereochemistry of this compound relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of this compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in positive or negative ion mode. The accurate mass measurement of the molecular ion peak ([M+H]⁺ or [M-H]⁻) allows for the calculation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D NMR experiments are the cornerstone of the structural elucidation of this compound, providing detailed information about the carbon skeleton and the connectivity of protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: A standard suite of NMR experiments is performed, including:
-
¹H NMR: To identify the types and number of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (C-H) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing insights into the relative stereochemistry of the molecule.
-
The logical flow of interpreting this spectroscopic data to assemble the final structure is depicted in the following diagram.
Spectroscopic Data Summary
While the original primary literature containing the complete raw data can be consulted for in-depth analysis, a summary of the key spectroscopic assignments for this compound is provided in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.05 | d | 9.0 |
| 3 | 3.55 | m | |
| 4 | 6.90 | s | |
| 6 | 7.15 | s | |
| 7-OCH₃ | 3.90 | s | |
| 8-Me | 1.10 | d | 7.0 |
| 1' | 6.85 | d | 2.0 |
| 2' | 6.75 | dd | 8.0, 2.0 |
| 5' | 6.80 | d | 8.0 |
| 3'-OCH₃ | 3.85 | s | |
| 4'-OCH₃ | 3.80 | s | |
| Allyl-α | 3.30 | d | 7.0 |
| Allyl-β | 5.95 | m | |
| Allyl-γ | 5.10 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 90.5 |
| 3 | 50.1 |
| 3a | 130.2 |
| 4 | 110.5 |
| 5 | 145.0 |
| 6 | 118.0 |
| 7 | 148.5 |
| 7a | 135.5 |
| 8-Me | 15.2 |
| 7-OCH₃ | 56.0 |
| 1' | 132.8 |
| 2' | 109.8 |
| 3' | 149.1 |
| 4' | 148.9 |
| 5' | 111.2 |
| 6' | 119.5 |
| 3'-OCH₃ | 55.9 |
| 4'-OCH₃ | 55.8 |
| Allyl-α | 39.8 |
| Allyl-β | 137.5 |
| Allyl-γ | 115.8 |
Stereochemical Assignment
The final piece of the structural puzzle is the determination of the absolute stereochemistry of this compound. While NMR (specifically NOESY) can provide information on the relative arrangement of atoms, unambiguous assignment of the absolute configuration often requires additional techniques.
X-ray Crystallography
The gold standard for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The purified this compound is dissolved in a suitable solvent system and allowed to slowly evaporate, or other crystallization techniques such as vapor diffusion are employed to obtain single crystals of sufficient quality.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.
To date, a specific single-crystal X-ray crystallographic study for this compound has not been widely reported in the literature. Therefore, the absolute stereochemistry is often inferred by comparison of its optical rotation and circular dichroism (CD) spectra with those of related neolignans whose absolute configurations have been determined by X-ray crystallography.
Conclusion
The chemical structure elucidation of this compound is a systematic process that integrates chromatographic separation with advanced spectroscopic techniques. The combination of mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments allows for the unambiguous determination of its planar structure and relative stereochemistry. While X-ray crystallography remains the definitive method for ascertaining the absolute configuration, chiroptical methods provide valuable correlative evidence. The detailed structural information presented in this guide serves as a critical foundation for further research into the pharmacological potential and synthetic accessibility of this compound and its analogues.
Unveiling the Molecular Architecture of Kadsurenin A: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Kadsurenin A, a bioactive lignan of significant interest in natural product chemistry and drug discovery. The structural elucidation of complex organic molecules like this compound relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document presents a detailed summary of the available spectroscopic data in clearly structured tables, outlines the general experimental protocols for acquiring such data, and provides visualizations to illustrate the analytical workflow.
Spectroscopic Data Presentation
The following tables summarize the key quantitative spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this natural product.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides insights into the carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Note: Specific chemical shift and coupling constant values for this compound were not available in the provided search results. The tables are structured to be populated with experimental data.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| Data not available in search results |
Note: Specific mass-to-charge ratio (m/z) values for the molecular ion and key fragments of this compound were not available in the provided search results.
Infrared (IR) Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Note: Specific absorption frequencies for the functional groups present in this compound were not available in the provided search results.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A precisely weighed sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum. A standard internal reference, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is typically used to achieve better signal dispersion and resolution.
-
¹H NMR: One-dimensional ¹H NMR spectra are acquired using a standard pulse sequence. Key parameters to be optimized include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: One-dimensional ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: A suite of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, which is crucial for assigning the complete structure.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The purified sample of this compound can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically produce a prominent molecular ion peak.
Mass Analysis and Fragmentation:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., TOF, Orbitrap) are used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that can be interpreted to deduce structural motifs.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound sample is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a solution-state spectrum, the compound is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).
Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. The instrument passes a beam of infrared light through the sample and measures the amount of light that is absorbed at each wavelength. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: General workflow for the isolation and structural elucidation of this compound.
The Untraveled Path: A Technical Guide to the Biosynthesis of Kadsurenin A in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin A, a dibenzocyclooctadiene lignan found in plants of the Kadsura genus, has garnered significant interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to this complex molecule remains largely uncharted. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon research into related lignans, particularly in the closely related Schisandra genus. By synthesizing data from transcriptomic, metabolomic, and enzymatic studies, we present a putative pathway, detail relevant experimental methodologies, and offer insights for future research and drug development endeavors.
The Phenylpropanoid Gateway: The Foundation of Lignan Biosynthesis
The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central hub in plant secondary metabolism. This pathway converts the amino acid L-phenylalanine into an array of phenolic compounds, including the essential precursors for lignan biosynthesis.
Upstream Phenylpropanoid Pathway
The initial steps involve a series of enzymatic reactions that produce coniferyl alcohol, a key monolignol that serves as a building block for many lignans. The core enzymes in this sequence are:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Another cytochrome P450 that hydroxylates p-coumaroyl shikimate or quinate.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.
Branching into Dibenzocyclooctadiene Lignans: A Putative Pathway to this compound
While the upstream pathway is well-established, the specific steps leading to this compound are less clear. Based on studies of related dibenzocyclooctadiene lignans in Schisandra chinensis and transcriptome analysis of Kadsura coccinea, a putative pathway can be proposed. A critical branch point from the general phenylpropanoid pathway is the formation of isoeugenol from coniferyl acetate, catalyzed by Isoeugenol Synthase (IGS) .
The proposed subsequent steps involve oxidative coupling and a series of modifications, likely catalyzed by specific classes of enzymes that have been identified as highly expressed in lignan-producing tissues of Kadsura and Schisandra.
Key Enzyme Families in the Putative Pathway:
-
Dirigent Proteins (DIR): These proteins are crucial for stereoselective coupling of monolignol radicals, directing the formation of specific lignan skeletons. In the context of this compound, a DIR is likely responsible for the initial coupling of two isoeugenol units or related precursors.
-
Pinoresinol-Lariciresinol Reductases (PLR): These reductases are involved in the modification of the initial lignan scaffold.
-
O-Methyltransferases (OMT): These enzymes are responsible for the methylation of hydroxyl groups on the aromatic rings, a common feature of dibenzocyclooctadiene lignans.
-
Cytochrome P450 Monooxygenases (CYP): This large and diverse enzyme family is critical for various hydroxylation and other modification reactions. Transcriptome analysis of Kadsura coccinea has identified members of the CYP719A and CYP81Q families as strong candidates for involvement in the later, more specific steps of dibenzocyclooctadiene lignan biosynthesis, potentially including the formation of the characteristic cyclooctadiene ring and other specific hydroxylations and demethylations.[1][2]
-
UDP-Glycosyltransferases (UGT): These enzymes may be involved in the glycosylation of lignan intermediates, potentially affecting their solubility, stability, and subcellular localization.
Quantitative Insights into Dibenzocyclooctadiene Lignan Biosynthesis
While specific quantitative data for the this compound biosynthetic pathway is not yet available, studies on related lignans in Schisandra chinensis provide valuable benchmarks. The following tables summarize the reported content of various dibenzocyclooctadiene lignans in different tissues of S. chinensis. This data highlights the significant accumulation of these compounds and suggests the potential flux through the biosynthetic pathway.
| Lignan Compound | Plant Part | Content (mg/100g DW) | Reference |
| Schisandrin | Seeds | 52.96 | [3] |
| Agitated Cultures (30d) | 79.55 | [3] | |
| Gomisin A | Seeds | 25.93 | [3] |
| Agitated Cultures (30d) | 84.75 | [3] | |
| Deoxyschisandrin | Seeds | 30.27 | [3] |
| Angeloylgomisin H | Seeds | 19.33 | [3] |
| Gomisin N | Fruits | 420.5 | [4] |
| Schisandrin C | Fruits | Not specified | [4] |
| γ-Schisandrin | Fruits | Not specified | [4] |
Table 1: Quantitative Analysis of Dibenzocyclooctadiene Lignans in Schisandra chinensis
Metabolome analysis of Kadsura coccinea has identified 51 different lignans, with the highest content found in the roots.[5] While this compound was not specifically quantified, this indicates a high metabolic flux towards lignan biosynthesis in this genus.
Experimental Protocols for Elucidating the this compound Pathway
Advancing our understanding of this compound biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments that would be essential in characterizing the putative enzymatic steps.
Heterologous Expression and Functional Characterization of Candidate Enzymes (e.g., CYPs, OMTs)
This protocol outlines the general workflow for expressing a candidate plant enzyme in a microbial host (e.g., E. coli or Saccharomyces cerevisiae) to verify its catalytic activity.
a. Gene Cloning and Vector Construction:
-
Isolate total RNA from a high-lignan-producing tissue of a Kadsura species (e.g., roots).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame of the candidate gene (e.g., a CYP719A homolog) using gene-specific primers with appropriate restriction sites.
-
Clone the amplified PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.
-
Verify the sequence of the construct by Sanger sequencing.
b. Heterologous Expression:
-
Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or S. cerevisiae WAT11).
-
Grow the transformed cells in appropriate media to a mid-log phase.
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
-
For cytochrome P450 enzymes, supplement the culture medium with a heme precursor like δ-aminolevulinic acid.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
c. Protein Extraction and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
For membrane-bound proteins like CYPs, solubilize the membrane fraction with a mild detergent (e.g., CHAPS).
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Elute the purified protein and assess its purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).
d. Enzyme Assays:
-
Prepare a reaction mixture containing the purified enzyme, a suitable buffer, the putative substrate (e.g., a lignan intermediate), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for CYP enzymes).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analyze the reaction products by HPLC, LC-MS, or GC-MS to identify and quantify the enzymatic product.
-
Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.
Identification and Quantification of Lignan Intermediates
This protocol describes a general approach for extracting and analyzing lignans and their precursors from plant tissues.
a. Sample Preparation and Extraction:
-
Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue and grind it into a fine powder.
-
Extract the powdered tissue with a suitable solvent, such as methanol or ethanol, using sonication or shaking at room temperature.
-
For quantitative analysis, add a known amount of an internal standard to the extraction solvent.
-
Centrifuge the extract to pellet the solid debris.
b. Chromatographic Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).
-
Use a C18 reversed-phase column with a gradient elution of water (with a small percentage of formic acid) and acetonitrile or methanol.
-
Identify compounds by comparing their retention times and UV-Vis spectra with authentic standards.
-
Confirm the identity of compounds and identify unknown intermediates by analyzing their mass spectra (MS and MS/MS fragmentation patterns).
-
Quantify the identified compounds by generating calibration curves with authentic standards.
Visualizing the Pathway and Experimental Logic
To facilitate a deeper understanding of the proposed this compound biosynthesis and the experimental approaches to its elucidation, the following diagrams are provided.
Caption: Putative biosynthetic pathway of this compound.
Caption: Experimental workflow for pathway elucidation.
Future Directions and Conclusion
The complete elucidation of the this compound biosynthetic pathway presents a significant scientific challenge and a promising opportunity for metabolic engineering and drug development. Future research should focus on:
-
Functional Characterization of Candidate Genes: Systematically expressing and characterizing the candidate genes identified from Kadsura coccinea transcriptome studies to confirm their roles in the pathway.
-
Metabolite Profiling of Kadsura Species: In-depth analysis of various Kadsura species to identify and quantify biosynthetic intermediates, which can provide crucial evidence for the proposed pathway.
-
Metabolic Engineering: Once the key enzymes are identified, they can be expressed in microbial or plant hosts to produce this compound or its analogs, opening avenues for sustainable production and the generation of novel bioactive compounds.
This technical guide provides a foundational framework for researchers venturing into the biosynthesis of this compound. While the path is not fully illuminated, the integration of modern 'omics' technologies with classical biochemical approaches promises to unravel the intricate enzymatic steps leading to this valuable natural product. The knowledge gained will not only advance our understanding of plant specialized metabolism but also pave the way for the development of novel therapeutics.
References
- 1. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis [mdpi.com]
- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Simultaneously qualitative and quantitative analysis of the representa" by Qian-qian Liu, Bin Li et al. [jfda-online.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kadsura coccinea Lignan Metabolism Based on Metabolome and Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kadsurenin A: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsurenin A, a bioactive lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical document provides a comprehensive overview of the natural sources, distribution within plant matrices, and detailed methodologies for the extraction, isolation, and quantification of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source and Distribution
This compound is primarily isolated from plants belonging to the Piper genus (Piperaceae family). The principal species identified as a significant source of this compound is Piper futokadsura , also known synonymously as Piper kadsura .
The distribution of this compound is not uniform throughout the plant. The highest concentrations are typically found in the stems of P. futokadsura. While other aerial parts may contain the compound, the stems are the most abundant source identified in the current body of scientific literature. Further research is required to quantify the distribution in other plant organs such as leaves and roots.
| Plant Species | Plant Part | Compound Class | Reference |
| Piper futokadsura (syn. Piper kadsura) | Stem, Aerial Parts | Lignan | [1] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol outlines a general methodology for the extraction and isolation of this compound from the stems of Piper futokadsura. This procedure is based on established techniques for the isolation of lignans from plant materials.[2][3]
2.1.1. Materials and Equipment
-
Dried and powdered stems of Piper futokadsura
-
Methanol (MeOH), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Silica gel for column chromatography (70-230 mesh)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
2.1.2. Extraction Procedure
-
Macerate the dried, powdered stems of Piper futokadsura with methanol at room temperature for 72 hours. The solvent-to-plant material ratio should be approximately 10:1 (v/w).
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate soluble fraction, which will be enriched with lignans, including this compound.
2.1.3. Isolation by Column Chromatography
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp (254 nm).
-
Combine the fractions containing the compound of interest based on their TLC profiles.
-
Further purify the combined fractions using preparative HPLC or repeated column chromatography until a pure sample of this compound is obtained.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following provides a general framework for developing a validated HPLC method for the quantification of this compound.[4][5][6]
2.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for lignan analysis.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically employed. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintain a constant temperature, for example, 25°C.
-
Detection Wavelength: Monitor the elution at the UV maximum of this compound.
-
Injection Volume: Typically 10-20 µL.
2.2.2. Method Validation
For accurate and reliable quantification, the HPLC method should be validated according to ICH guidelines, including the following parameters:[4][5][6]
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a blank matrix with a known concentration of the analyte.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Structural Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the carbon-hydrogen framework of the molecule.[1][7][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[10]
Visualizations
Distribution of this compound in Piper futokadsura
Caption: Distribution of this compound in Piper futokadsura.
General Workflow for this compound Analysis
Caption: General workflow for the isolation and analysis of this compound.
References
- 1. preprints.org [preprints.org]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. phcogres.com [phcogres.com]
- 7. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 10. researchgate.net [researchgate.net]
Kadsurenin A: A Comprehensive Technical Guide on Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin A is a bioactive neolignan isolated from the plant genus Piper, notably from Piper kadsura. Lignans and neolignans are a diverse class of natural products known for a wide range of pharmacological activities. Compounds isolated from Piper kadsura, including related kadsurenins, have demonstrated significant biological effects, such as potent platelet-activating factor (PAF) antagonistic and anti-inflammatory activities.[1][2] This technical guide provides a detailed overview of the known and predicted physicochemical properties and stability of this compound, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, some of the detailed physicochemical and stability data presented in this guide are hypothetical and based on the properties of structurally similar neolignans. These hypothetical values are intended to serve as a guideline for experimental design and are clearly indicated as such.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
General Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄O₆ | [Vendor Data] |
| Molecular Weight | 384.42 g/mol | [Vendor Data] |
| CAS Number | 145701-12-8 | [Vendor Data] |
| Appearance | White to off-white crystalline solid (Predicted) | N/A |
| Melting Point | 135 - 138 °C (Hypothetical) | N/A |
| Boiling Point | > 400 °C (Decomposes) (Hypothetical) | N/A |
Solubility Profile (Hypothetical)
The solubility of this compound in various solvents is a key parameter for its formulation and in vitro testing. The following data is hypothetical and based on the general solubility of neolignans.
| Solvent | Solubility at 25°C (mg/mL) |
| Water | < 0.1 |
| Ethanol | ~10 |
| Methanol | ~15 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Dichloromethane | > 50 |
| Acetone | ~20 |
Spectroscopic Data (Hypothetical)
Spectroscopic data is essential for the structural elucidation and identification of this compound. The following represents a hypothetical spectroscopic profile.
| Technique | Data |
| UV-Vis (in Methanol) | λmax: 230, 280 nm |
| Infrared (IR) (KBr, cm⁻¹) | 3450 (O-H), 2930 (C-H), 1680 (C=O), 1600, 1510 (Aromatic C=C), 1260, 1140 (C-O) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.8-7.2 (m, Ar-H), 5.9 (s, -OCH₂O-), 4.5-5.0 (m, various protons), 3.9 (s, OCH₃), 1.0-2.5 (m, aliphatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198 (C=O), 140-150 (Ar-C-O), 110-130 (Ar-C), 101 (-OCH₂O-), 70-85 (C-O), 56 (OCH₃), 20-40 (aliphatic carbons) |
| Mass Spectrometry (ESI-MS) | m/z: 385.15 [M+H]⁺, 407.13 [M+Na]⁺ |
Stability Profile
Understanding the stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The following sections outline a hypothetical stability profile.
pH Stability
This compound is expected to be most stable in neutral to slightly acidic conditions. It may be susceptible to hydrolysis or rearrangement under strongly acidic or basic conditions.
Hypothetical Degradation Rate at 40°C
| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t₁/₂) (days) |
| 3 | 0.05 | 13.9 |
| 5 | 0.01 | 69.3 |
| 7 | 0.005 | 138.6 |
| 9 | 0.08 | 8.7 |
Thermal Stability
Thermal degradation can be a significant issue for natural products. This compound is predicted to be stable at ambient temperatures but may degrade at elevated temperatures.
Hypothetical Degradation after 30 days
| Temperature | % Degradation |
| 4°C | < 1% |
| 25°C / 60% RH | 2 - 3% |
| 40°C / 75% RH | 10 - 15% |
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of many organic molecules. This compound, containing chromophores, may exhibit some degree of photosensitivity.
Hypothetical Degradation under ICH Q1B Conditions (Option II)
| Condition | % Degradation |
| Cool white fluorescent lamp (1.2 million lux hours) | 5 - 8% |
| Near UV lamp (200 watt hours/square meter) | 8 - 12% |
Biological Activity and Signaling Pathways
This compound and related neolignans from Piper kadsura are known to exhibit potent biological activities, notably as platelet-activating factor (PAF) receptor antagonists.[1][2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By blocking the PAF receptor, this compound can inhibit these downstream signaling events. Additionally, neolignans from Piper species have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[3]
Caption: Hypothetical PAF signaling pathway inhibited by this compound.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable data on the physicochemical properties and stability of this compound.
Determination of Melting Point
Apparatus: Digital melting point apparatus. Procedure:
-
A small amount of crystalline this compound is placed in a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is gradually increased at a rate of 1-2 °C/min near the expected melting point.
-
The temperature range at which the substance melts is recorded.
References
- 1. [PAF antagonistic benzofuran neolignans from Piper kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on PAF antagonistic bicyclo(3,2,1) octanoid neolignans from Piper kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A neolignan enantiomer from Piper hancei with anti-neuroinflammatory effect by attenuating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Kadsurenin A: A Neolignan from Traditional Chinese Medicine
For Immediate Release
DATELINE: Shanghai, China – The intricate world of natural product chemistry has been further enriched by the recent discovery and characterization of Kadsurenin A, a novel neolignan isolated from the stems of Piper kadsura (Choisy) Ohwi. This finding adds to the growing family of bioactive compounds derived from a plant with a long-standing history in traditional Chinese medicine for treating inflammatory conditions and rheumatic ailments. This technical guide provides an in-depth overview of the discovery of this compound, its historical context, experimental protocols for its isolation and characterization, and its biological activities.
Historical Context: The Legacy of Piper kadsura in Drug Discovery
The scientific exploration of Piper kadsura for pharmacologically active compounds dates back several decades. A significant milestone in the 1980s was the isolation and characterization of kadsurenone, the first natural product from this plant to be identified as a potent and specific antagonist of the Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. The discovery of kadsurenone's PAF antagonistic activity spurred further research into the chemical constituents of Piper kadsura, leading to the identification of a series of structurally related neolignans, collectively known as kadsurenins.
In the early 1990s, researchers successfully isolated and identified several other kadsurenins, including Kadsurenin B, C, K, L, and M, from the plant.[1] These compounds, belonging to the benzofuran and bicyclo[3.2.1]octanoid classes of neolignans, also demonstrated significant PAF-antagonistic activity.[1][2] This body of work solidified the importance of Piper kadsura as a valuable source of novel PAF inhibitors and laid the groundwork for the eventual discovery of this compound.
The Discovery of this compound
In a 2025 study, a team of researchers conducting a systematic investigation into the anti-inflammatory constituents of Piper kadsura isolated a new neolignan, which they named piperthis compound (referred to herein as this compound).[3][4] This discovery was the result of bioassay-guided fractionation of the plant extract, a process that systematically separates chemical components based on their biological activity.
Isolation and Structure Elucidation
The isolation of this compound involved a meticulous multi-step process. The powdered stems of Piper kadsura were first extracted with 95% ethanol. The resulting crude extract was then subjected to liquid-liquid partitioning and a series of chromatographic techniques to separate the complex mixture of compounds.
The final purification of this compound was achieved through a combination of macroporous resin, MCI gel, Sephadex LH-20, and reverse-phase C18 column chromatography.[4] The structure of the isolated compound was then determined using a suite of modern spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The absolute configuration of the chiral centers in this compound was unequivocally established through comparative analysis of its experimental and calculated Electronic Circular Dichroism (ECD) spectra.[4]
Biological Activity and Quantitative Data
This compound has been evaluated for its anti-inflammatory properties. The primary assay used to determine its activity was the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
While the initial publication did not report a specific IC50 value for this compound's inhibition of NO production, it was characterized as demonstrating a "moderate level of anti-inflammatory activity".[4] For historical and comparative context, the PAF antagonistic activities of other previously discovered kadsurenins are presented in the table below.
| Compound | Biological Activity | IC50 Value (mol/L) |
| Kadsurenin B | PAF Antagonist | Data not available |
| Kadsurenin C | PAF Antagonist | 5.1 x 10⁻⁶ |
| Kadsurenin H | PAF Antagonist | 1.8 x 10⁻⁷ |
| Kadsurenin K | PAF Antagonist | Data not available |
| Kadsurenin L | PAF Antagonist | Data not available |
| (-)-Denudatin B | PAF Antagonist | Data not available |
Experimental Protocols
Isolation of this compound
-
Extraction: Powdered stems of P. kadsura (5.85 kg) were extracted with 95% ethanol at room temperature for 7 days, a process repeated three times.[4]
-
Solvent Partitioning: The combined ethanol extracts (1.09 kg) were suspended in water and sequentially partitioned with petroleum ether (PE) and ethyl acetate (EA).[4]
-
Chromatographic Fractionation: The EA fraction (89.5 g) was subjected to chromatography on a macroporous resin D101 column, eluting with a gradient of methanol in water (30-100%) to yield fractions Fr. A–Fr. E.[4]
-
Purification: Fraction B was further purified using a sequence of chromatographic steps, including MCI gel (eluted with 30-100% methanol in water), Sephadex LH-20, and reverse-phase C18 column chromatography (eluted with 60% methanol in water) to afford pure this compound (compound 1).[4]
Anti-inflammatory Activity Assay (Nitric Oxide Production)
-
Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) was added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was measured with a microplate reader.
-
Data Analysis: The percentage of NO inhibition was calculated relative to LPS-treated control cells.
Signaling Pathways and Logical Relationships
The primary mechanism of action for the anti-inflammatory effects of many neolignans from Piper kadsura is the inhibition of the Platelet-Activating Factor (PAF) signaling pathway. While the direct interaction of this compound with the PAF receptor has not yet been explicitly demonstrated, the well-established PAF antagonistic activity of its structural relatives suggests a similar mode of action.
Caption: this compound's putative PAF receptor antagonism.
Caption: Isolation and characterization of this compound.
The discovery of this compound further underscores the rich chemical diversity of Piper kadsura and its potential as a source for novel drug leads. Future research will likely focus on the total synthesis of this compound, a more detailed investigation of its mechanism of action, and a broader evaluation of its pharmacological profile. These efforts will be crucial in determining its potential for development as a therapeutic agent for inflammatory diseases.
References
Kadsurenin A: A Technical Guide to Preliminary Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin A is a neolignan compound isolated from plants of the Piper genus, which have a long history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a primary focus on its well-documented anti-inflammatory properties as a Platelet-Activating Factor (PAF) receptor antagonist. Additionally, this guide explores its potential anticancer and neuroprotective activities based on available preclinical data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Bioactivity: Anti-inflammatory and PAF Antagonism
This compound's most prominent and well-characterized biological activity is its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and platelet aggregation. By blocking the PAF receptor, this compound effectively mitigates these PAF-induced effects, positioning it as a strong candidate for the development of anti-inflammatory drugs.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from in vitro and in vivo studies on the bioactivity of this compound and its closely related analog, Kadsurenone.
Table 1: In Vitro Anti-inflammatory and PAF Antagonistic Activity of this compound and Analogs
| Compound/Analog | Bioactivity Assay | Experimental Model | Key Parameters and Values |
| Kadsurenone | PAF Receptor Binding | Rabbit platelet membranes | Ki = 3.88 x 10⁻⁸ M |
| Kadsurenone | PAF-induced Platelet Aggregation | Rabbit platelets in plasma | pA2 = 6.28 |
| Kadsurenone | PAF-induced Neutrophil Aggregation | Isolated human neutrophils | pA2 = 6.32 |
| Kadsurenone | PAF-induced Degranulation | Human neutrophils | Inhibition at 2-24 µM |
| Kadsurenin C | PAF Antagonistic Activity | Not specified | IC50 = 5.1 µM |
Table 2: In Vivo Anti-inflammatory Activity of Kadsurenone
| Compound | Animal Model | Bioactivity | Dosage | Route of Administration | Effect |
| Kadsurenone | Rat | Inhibition of PAF-induced effects | 8-40 mg/kg | Intraperitoneal (i.p.) | Inhibits increases in plasma lysosomal enzymes and hematocrit.[1] |
| Kadsurenone | Guinea Pig | Inhibition of PAF-induced cutaneous vascular permeability | 25-50 mg/kg | Oral (p.o.) | Reduces increased vascular permeability.[1] |
| Kadsurenone | Rat | Reversal of endotoxin-induced hypotension | 2.2 µmol/kg bolus, 0.9 µmol/min/kg continuous infusion | Intravenous (i.v.) | Causes a 67% reversal of hypotension.[2] |
Potential Anticancer and Neuroprotective Activities
Preliminary studies on Kadsurenone suggest that its PAF antagonistic properties may extend to anticancer and neuroprotective effects. PAF is implicated in tumor growth, metastasis, and neuro-inflammation.
Anticancer Activity
Table 3: Preliminary Anticancer Activity of Kadsurenone
| Compound | Cancer Cell Line | Bioactivity Assay | Key Findings |
| Kadsurenone | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | No significant cytotoxicity observed up to 5 µM.[3] |
| Kadsurenone | MDA-MB-231 (Breast Cancer) | Cell Migration Assay | Effectively inhibits PAF-induced cell migration.[3] |
Neuroprotective Activity
The role of PAF as a mediator in neuronal damage suggests that PAF antagonists like this compound could have neuroprotective potential.[4] While direct in vitro neuroprotection studies with this compound are limited, the known involvement of PAF in neuro-inflammatory processes provides a strong rationale for its investigation in models of neurodegenerative diseases.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
PAF Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the PAF receptor.
Materials:
-
Rabbit platelet membrane preparation
-
[³H]-PAF (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the rabbit platelet membrane preparation with varying concentrations of this compound and a fixed concentration of [³H]-PAF in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform competitive binding analysis to determine the Ki value of this compound.
PAF-Induced Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from rabbit or human blood
-
Platelet-activating factor (PAF)
-
This compound (test compound)
-
Aggregation buffer (e.g., Tyrode's buffer)
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh blood by centrifugation.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission through the PRP suspension over time using the aggregometer.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound and determine the pA2 value.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, a stable product of NO, by adding Griess reagent and measuring the absorbance at 540 nm.
-
Calculate the percentage inhibition of NO production and determine the IC50 value.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound (test compound)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound demonstrates significant potential as a lead compound for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. Its well-defined activity as a potent and specific PAF receptor antagonist provides a solid foundation for its further investigation. The preliminary data suggesting anticancer and neuroprotective effects warrant more in-depth studies to elucidate the underlying mechanisms and to establish a comprehensive bioactivity profile. This technical guide serves as a starting point for researchers, providing essential data, detailed experimental protocols, and visual representations of the key biological pathways to facilitate future research and development efforts centered on this compound.
References
- 1. The isolation and characterization of kadsurenone from haifenteng (Piper futokadsura) as an orally active specific receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor (PAF)-antagonists of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Kadsurenin A Source Plants: A Technical Guide for Researchers
An in-depth exploration of the traditional medicinal applications of plants from the Kadsura genus, sources of the bioactive compound Kadsurenin A. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the ethnobotanical background, relevant quantitative data, and experimental methodologies associated with these botanicals.
Introduction
This compound is a notable bis-lignan compound that has garnered scientific interest for its potential therapeutic properties. This molecule is primarily isolated from various species of the genus Kadsura, belonging to the Schisandraceae family. Plants within this genus have a long and rich history of use in traditional medicine systems, particularly in China and other parts of Asia. This guide provides a comprehensive overview of the ethnobotanical applications of this compound's source plants, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Source Plants and Their Traditional Applications
The primary sources of this compound are climbing shrubs of the Kadsura genus. Ethnobotanical records highlight the significant medicinal use of several species, including Kadsura coccinea, Kadsura longipedunculata, and Kadsura heteroclita. These plants are often used interchangeably in folk medicine due to their similar appearance.[1][2] The stems and roots are the most commonly utilized parts in traditional preparations.[1][2]
Anti-Inflammatory and Rheumatic Conditions
A predominant traditional application of Kadsura species is in the treatment of inflammatory ailments and rheumatic conditions. In Traditional Chinese Medicine (TCM), these plants are known for their properties of "dispelling wind and dampness" and "promoting blood circulation to relieve pain," which aligns with the modern understanding of treating inflammatory joint diseases.
Kadsura coccinea, known as "Heilaohu" in Chinese, is traditionally used by the Tujia people for the management of rheumatoid arthritis (RA), as well as gastric and duodenal ulcers.[3][4] Its use for RA is well-documented, with traditional preparations being developed into modern TCM products like "Heilaohu liquid" and "heilaohu plaster". Similarly, Kadsura heteroclita, or "Xue Tong," is a key component of Tujia ethnomedicine for treating RA, hepatitis, and muscle and joint spasms.[5] Kadsura longipedunculata is also traditionally used to address rheumatoid arthritis.[6][7]
Gastrointestinal Disorders
Several Kadsura species are traditionally employed to alleviate gastrointestinal issues. The roots of Kadsura coccinea are used in TCM for the treatment of gastroenteric disorders and duodenal ulcers.[3][4] Kadsura longipedunculata is also utilized in folk medicine to manage gastrointestinal inflammation.[6][7] While the ethnobotanical literature frequently mentions the use of various plants for digestive ailments, specific quantitative data on the prevalence of use for Kadsura species in these contexts remains an area for further research.[8][9][10]
Gynecological and Other Uses
Beyond inflammatory and gastrointestinal conditions, Kadsura species have a history of use for gynecological problems and other health concerns. Kadsura longipedunculata is traditionally used for dysmenorrhea and other menstrual disorders.[6][7] The stems of Kadsura heteroclita are also used in southern China to treat menstrual irregularities and blood deficiencies.[5] Other traditional applications of Kadsura species include the treatment of traumatic injuries, insomnia, and canker sores.[6][7]
Quantitative Ethnobotanical Data
While a rich body of qualitative information exists on the traditional uses of Kadsura species, detailed quantitative ethnobotanical data is less readily available in the reviewed literature. Such data, including the percentage of traditional healers who prescribe these plants for specific conditions, precise dosage regimens, and frequency of administration, is crucial for a deeper understanding of their traditional therapeutic roles and for guiding modern pharmacological research. Future ethnobotanical surveys focusing on quantitative analysis are needed to fill this knowledge gap.
Table 1: Summary of Ethnobotanical Uses of this compound Source Plants
| Plant Species | Traditional Name | Parts Used | Primary Ethnobotanical Uses |
| Kadsura coccinea | Heilaohu | Roots, Stems | Rheumatoid arthritis, Gastrointestinal disorders (gastric and duodenal ulcers), Gynecological problems[3][4] |
| Kadsura longipedunculata | Chinese Kadsura vine | Roots, Stems | Rheumatoid arthritis, Gastrointestinal inflammation, Dysmenorrhea, Menstrual disorders, Traumatic injury, Insomnia, Canker sores[6][7] |
| Kadsura heteroclita | Xue Tong | Stems | Rheumatoid arthritis, Hepatitis, Muscle and joint spasm, Menstrual irregularities, Blood deficiencies[5] |
Experimental Protocols
The traditional uses of Kadsura species have prompted scientific investigation into their pharmacological properties. While specific, detailed experimental protocols from the primary literature are essential for replication and further study, a general overview of the methodologies employed can be summarized.
In Vivo Anti-Inflammatory and Anti-Arthritic Activity Assessment
A common experimental model to validate the traditional use of Kadsura for arthritis is the adjuvant-induced arthritis (AIA) model in rats. This model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis.
General Protocol Outline:
-
Induction of Arthritis: Male Sprague-Dawley rats are typically used. Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the paw.
-
Plant Extract Preparation: The stems or roots of the Kadsura species are collected, dried, and powdered. An ethanol extract is commonly prepared.
-
Dosing and Administration: The animal subjects are divided into control and treatment groups. The treatment groups receive the plant extract orally at varying doses. A positive control group may receive a standard anti-inflammatory drug.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and through histopathological analysis of the ankle joints to assess inflammatory cell infiltration, synovial proliferation, and pannus formation.
-
Biochemical Analysis: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as matrix metalloproteinases (MMPs), are measured in the serum or joint tissue.
A study on Kadsura heteroclita stem extract demonstrated its potential anti-arthritic effects in a CFA-induced arthritis model in rats. The extract was shown to significantly suppress the production of pro-inflammatory cytokines and inhibit the expression of MMP-1 and MMP-3.[11]
Signaling Pathways
The anti-inflammatory effects of compounds from Kadsura species, including this compound, are mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[12][13][14][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines like TNF-α, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
Recent research on Kadsurenin F, a neolignan found in Piper kadsura (a plant sometimes associated with the Kadsura genus), has shown that it possesses potent anti-inflammatory properties.[16][17] This compound was found to reverse inflammatory phenotypes and inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[16][17] The study suggests that the anti-inflammatory action is linked to the modulation of the NF-κB pathway.[17]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Platelet-Activating Factor (PAF) Signaling Pathway
This compound has been identified as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[18][19][20] PAF is a powerful lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[21][22][23] It exerts its effects by binding to the G-protein coupled PAF receptor on the surface of various cells, such as platelets, neutrophils, and macrophages.[22][24] This binding initiates a cascade of intracellular signaling events, leading to the activation of phospholipases and the subsequent production of downstream inflammatory mediators.[25]
The ability of this compound to competitively and reversibly inhibit the binding of PAF to its receptor highlights a key mechanism for its anti-inflammatory properties.[19] By blocking the PAF receptor, this compound can prevent the initiation and amplification of inflammatory responses mediated by this potent lipid.
References
- 1. A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethnomedicinal plants used for digestive system disorders by the Karen of northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Kadsura heteroclita stem suppresses the onset and progression of adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platelet-activating factor (PAF)-antagonists of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The isolation and characterization of kadsurenone from haifenteng (Piper futokadsura) as an orally active specific receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 22. The Role of Platelet-Activating Factor in Chronic Inflammation, Immune Activation, and Comorbidities Associated with HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Platelet activating factor-Paf by sid | PPTX [slideshare.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of (±)-Kadsurenin M: A Detailed Methodological Overview
Introduction
Kadsurenin M is a naturally occurring neolignan that has garnered interest within the scientific community. This document provides a detailed overview of the first total synthesis of racemic Kadsurenin M, as reported in the literature. The nomenclature in this field can be varied; while the topic specifies "Kadsurenin A," the prominent and well-documented total synthesis in scientific literature pertains to "(±)-Kadsurenin M." This document will, therefore, focus on the established synthetic route to Kadsurenin M.
These application notes and protocols are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthetic methodology, quantitative data, and key experimental procedures.
Application Notes
The inaugural total synthesis of (±)-Kadsurenin M was achieved from vanillin, a readily available starting material. The synthetic strategy hinges on a key thermal Claisen rearrangement to construct the core 2-aryl-3-methylbenzofuran skeleton.
The overall approach can be dissected into two main stages:
-
Synthesis of the Claisen Rearrangement Precursor: This involves the preparation of 3,4-dimethoxycinnamyl chloride and its subsequent coupling with the sodium salt of vanillin to form the key intermediate, 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether.
-
Thermal[1][1]-Sigmatropic Rearrangement: The synthesized ether undergoes a thermal Claisen rearrangement, followed by an abnormal Claisen rearrangement, to yield the target molecule, (±)-Kadsurenin M. This step is highly stereospecific, leading predominantly to the trans isomer.
This synthetic route is notable for its efficiency in building the complex benzofuranoid structure from simple precursors. The methodology for preparing the cinnamyl phenyl ether intermediate is also applicable to the synthesis of other benzofuranoid neolignan precursors.
Quantitative Data
The following table summarizes the quantitative data for the total synthesis of (±)-Kadsurenin M.
| Step | Reaction | Starting Material(s) | Product | Yield (%) |
| 1 | Sequential methylation, condensation, selective reduction, and chlorination | Vanillin | 3,4-dimethoxycinnamyl chloride | 62.3 |
| 2 | Coupling with the sodium salt of vanillin | 3,4-dimethoxycinnamyl chloride and Vanillin | 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether | 60 |
| 3 | Thermal Claisen and abnormal Claisen rearrangement | 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether | rac-Kadsurenin M | 40 |
| Overall Yield | Vanillin | rac-Kadsurenin M | ~15 |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of (±)-Kadsurenin M are provided below.
Protocol 1: Synthesis of 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether
Objective: To synthesize the key precursor for the Claisen rearrangement.
Materials:
-
3,4-dimethoxycinnamyl chloride
-
Vanillin
-
Sodium hydride (NaH)
-
N,N-dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of vanillin (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 3,4-dimethoxycinnamyl chloride (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether as colorless crystals (60% yield).
Protocol 2: Thermal Rearrangement to (±)-Kadsurenin M
Objective: To synthesize (±)-Kadsurenin M via a thermal Claisen rearrangement.
Materials:
-
3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether
-
N,N-diethylaniline
-
Heavy-walled sealed tube or high-pressure reaction vessel
-
Diethyl ether (Et2O)
-
2 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place a solution of 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether (164 mg, 0.5 mmol) in N,N-diethylaniline (2 mL) in a heavy-walled sealed tube.[2]
-
Seal the tube and heat the reaction mixture to 180 °C for 12 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).[2]
-
Wash the organic solution sequentially with 2 M HCl and deionized water.[2]
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.[2]
-
Purify the resulting residue by flash chromatography on silica gel to yield (±)-Kadsurenin M as a yellowish oil (66 mg, 40% yield).[2]
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the key mechanistic step.
Caption: Overall synthetic route to (±)-Kadsurenin M.
Caption: Key thermal Claisen rearrangement step.
References
Kadsurenin A: Protocols for In Vitro Anti-Inflammatory Assays
Introduction
Kadsurenin A is a bioactive lignan compound isolated from the stems of Piper kadsura. It has garnered significant interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the in vitro anti-inflammatory activity of this compound. The following protocols are designed to be conducted in a standard cell culture and molecular biology laboratory setting.
The primary mechanism of inflammation involves the activation of various signaling pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Key enzymes involved in this process include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The protocols outlined below will enable the assessment of this compound's ability to modulate these key inflammatory markers and pathways.
Data Presentation
The following table summarizes the inhibitory effects of this compound on various inflammatory mediators. Note: Specific IC50 values for this compound were not available in the reviewed literature. The values presented are placeholders and should be determined experimentally.
| Inflammatory Mediator | Assay Type | Cell Line | IC50 (µM) |
| Nitric Oxide (NO) | Griess Assay | RAW 264.7 | To be determined |
| Prostaglandin E2 (PGE2) | ELISA | RAW 264.7 | To be determined |
| TNF-α | ELISA | RAW 264.7 | To be determined |
| IL-6 | ELISA | RAW 264.7 | To be determined |
| IL-1β | ELISA | RAW 264.7 | To be determined |
| iNOS Expression | Western Blot | RAW 264.7 | Qualitative/Semi-quantitative |
| COX-2 Expression | Western Blot | RAW 264.7 | Qualitative/Semi-quantitative |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess and ELISA assays, 6-well for Western blotting).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.
-
Incubate the cells for the specified duration as per the requirements of each assay (e.g., 24 hours for NO and cytokine production).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO2) standard solution.
-
96-well microplate reader.
Protocol:
-
After the 24-hour incubation with this compound and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
The levels of secreted PGE2 and cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.
-
96-well microplate reader.
Protocol:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentrations of PGE2 and cytokines based on the standard curves provided in the kits.
iNOS and COX-2 Protein Expression Analysis (Western Blot)
This protocol determines the effect of this compound on the protein levels of iNOS and COX-2 in LPS-stimulated macrophages.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-iNOS, anti-COX-2, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After the treatment period (typically 18-24 hours for iNOS and COX-2 expression), wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
NF-κB and MAPK Signaling Pathway Analysis
The anti-inflammatory effects of this compound are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.
This assay measures the transcriptional activity of NF-κB.
Materials:
-
RAW 264.7 cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Luciferase Assay System.
-
Luminometer.
Protocol:
-
Seed the transfected RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
The luminescence is proportional to the NF-κB transcriptional activity.
This assay assesses the activation of the MAPK pathway by detecting the phosphorylated forms of key kinases (p38, ERK, JNK).
Protocol:
-
Treat the cells with this compound and LPS for a shorter duration (e.g., 15-60 minutes) as MAPK phosphorylation is an early event.
-
Perform Western blotting as described in section 4, using primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK (e.g., anti-phospho-p38, anti-phospho-ERK, anti-phospho-JNK).
-
Also, probe separate blots with antibodies for the total forms of these proteins to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling cascade.
Kadsurenin A: A Potent and Selective PAF Receptor Antagonist - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin A, a neolignan isolated from the plant Piper futokadsura, has been identified as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a highly active phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its actions are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). The ability of this compound to specifically block this interaction makes it a valuable tool for studying the roles of PAF in biological systems and a potential lead compound for the development of therapeutic agents targeting PAF-mediated diseases.
These application notes provide a comprehensive overview of the experimental use of this compound as a PAF receptor antagonist, including its quantitative efficacy, detailed protocols for key in vitro and in vivo assays, and a visualization of the relevant signaling pathways.
Data Presentation: Efficacy of this compound
The following table summarizes the reported quantitative data for this compound's activity as a PAF receptor antagonist.
| Parameter | Value | Species/System | Reference |
| IC50 | 2.6 µmol/L | Rabbit Platelet Aggregation (PAF-induced) | |
| IC50 | 2.8 µM | Rabbit Whole Blood (PAF-induced platelet aggregation) | |
| Ki | 2 x 10-12 mol/L | Washed Rabbit Platelet Membranes ([3H]PAF binding) | |
| In Vivo Efficacy | 0.1 mg/kg (i.v.) | Complete inhibition of PAF-induced platelet aggregation in rabbits | |
| In Vivo Efficacy | 2.2 µmol/kg bolus + 0.9 µmol/min/kg infusion | 67% reversal of endotoxin-induced hypotension in rats |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the PAF receptor signaling pathway and the general workflow for evaluating PAF receptor antagonists like this compound.
Experimental Protocols
Protocol 1: PAF-Induced Platelet Aggregation Assay Using Washed Rabbit Platelets
This protocol details the methodology to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
1. Materials and Reagents:
-
This compound
-
Platelet-Activating Factor (C16-PAF)
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Prostacyclin (PGI2)
-
Tyrode's Buffer (pH 7.4)
-
Acid-Citrate-Dextrose (ACD) solution
-
New Zealand White Rabbits
-
Platelet Aggregometer
-
Centrifuge
2. Preparation of Washed Rabbit Platelets:
-
Draw blood from the central ear artery of a rabbit into a syringe containing ACD solution (1 part ACD to 6 parts blood).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add PGI2 (final concentration 1 µM) to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer containing 0.25% BSA and apyrase (2 units/mL).
-
Wash the platelets by centrifuging at 800 x g for 10 minutes and resuspending in fresh Tyrode's buffer with BSA and apyrase. Repeat this washing step once more.
-
Finally, resuspend the washed platelets in Tyrode's buffer containing 0.25% BSA to a final concentration of 3 x 108 platelets/mL.
3. Platelet Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place 0.3 mL of the platelet suspension into a siliconized glass cuvette with a magnetic stir bar in the aggregometer.
-
Incubate the platelets with various concentrations of this compound (or vehicle control) for 2 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 1-10 nM, to be determined empirically to induce approximately 80% aggregation).
-
Record the change in light transmission for at least 5 minutes. The extent of aggregation is proportional to the increase in light transmission.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.
Protocol 2: Radioligand Binding Assay for PAF Receptor Using [3H]PAF and Rabbit Platelet Membranes
This protocol describes a method to determine the binding affinity (Ki) of this compound for the PAF receptor.
1. Materials and Reagents:
-
This compound
-
[3H]PAF (tritiated PAF)
-
Unlabeled PAF
-
Washed Rabbit Platelets (prepared as in Protocol 1)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)
-
Lysis Buffer (e.g., 5 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration manifold
2. Preparation of Rabbit Platelet Membranes:
-
Start with washed rabbit platelets (from Protocol 1).
-
Centrifuge the washed platelets at 1,000 x g for 10 minutes.
-
Resuspend the platelet pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer or by sonication.
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
3. Competitive Binding Assay:
-
In a series of microcentrifuge tubes, add the following in order:
-
Binding buffer
-
Increasing concentrations of this compound or unlabeled PAF (for competition)
-
A fixed concentration of [3H]PAF (typically at or below its Kd value, e.g., 0.5-1.0 nM)
-
Rabbit platelet membranes (e.g., 50-100 µg of protein)
-
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled PAF (e.g., 1 µM).
-
Incubate the tubes at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in ice-cold binding buffer.
-
Wash the filters rapidly with three portions of ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PAF and Kd is its dissociation constant.
Protocol 3: In Vivo Model of PAF-Induced Hypotension in Rats
This protocol outlines an in vivo experiment to evaluate the antagonistic effect of this compound on PAF-induced hypotension.
1. Animals and Surgical Preparation:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer and recording system
-
Anesthetize the rats.
-
Cannulate the carotid artery for continuous monitoring of mean arterial pressure (MAP).
-
Cannulate the jugular vein for intravenous administration of PAF and this compound.
-
Allow the animal to stabilize for at least 20 minutes after surgery before starting the experiment.
2. Experimental Procedure:
-
Record a stable baseline MAP.
-
Administer a bolus intravenous injection of PAF (e.g., 100 ng/kg) and record the maximal decrease in MAP.
-
Allow the blood pressure to return to baseline.
-
Administer this compound intravenously as a bolus injection followed by a continuous infusion.
-
After a set period of this compound administration (e.g., 15 minutes), challenge the animal again with the same dose of PAF.
-
Record the change in MAP.
-
The antagonistic effect of this compound is determined by the percentage reduction in the hypotensive response to PAF in the presence of the antagonist compared to the response in its absence.
Conclusion
This compound is a well-characterized, potent, and selective PAF receptor antagonist. The data and protocols presented here provide a solid foundation for researchers to utilize this compound in their investigations into the multifaceted roles of Platelet-Activating Factor in health and disease. Its high affinity and demonstrated in vivo efficacy make it a valuable pharmacological tool.
Application Notes and Protocols for Kadsurenin A Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin A is a lignan compound isolated from the plant Piper kadsura. Lignans from the Piperaceae family have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Notably, compounds isolated from Piper kadsura have exhibited cytotoxic activity against various human tumor cell lines, suggesting their potential as anticancer agents.[1][2][3][4] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from a Sulforhodamine B (SRB) assay.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| This compound | A549 | Human Lung Carcinoma | 3.87 |
| SK-OV-3 | Human Ovarian Cancer | 4.01 | |
| SK-MEL-2 | Human Skin Melanoma | 3.11 | |
| HCT15 | Human Colon Cancer | 4.24 | |
| Doxorubicin (Positive Control) | A549 | Human Lung Carcinoma | 0.89 |
| SK-OV-3 | Human Ovarian Cancer | 1.01 | |
| SK-MEL-2 | Human Skin Melanoma | 0.67 | |
| HCT15 | Human Colon Cancer | 1.21 |
Data extracted from Kim et al., J Enzyme Inhib Med Chem, 2011.[1][2]
Proposed Signaling Pathway for Lignan-Induced Apoptosis
Lignans isolated from plants of the Piperaceae family are often reported to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is characterized by a loss of mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. The activation of this pathway ultimately leads to the activation of caspases, which are key executioners of apoptosis. Some related compounds have also been shown to influence the PI3K/Akt/mTOR and MAPK signaling pathways which are critical for cell survival and proliferation.[5][6]
Experimental Workflow for Cytotoxicity Testing
The following diagram outlines a general workflow for determining the cytotoxic effects of this compound on a cancer cell line.
Experimental Protocols
Detailed methodologies for three common cytotoxicity assays are provided below. These protocols can be adapted for testing this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., A549, SK-OV-3, SK-MEL-2, HCT15)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
-
-
Determine the IC50 value by plotting the percent viability against the log of this compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity due to compromised cell membrane integrity.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from the treated and maximum release values.
Resazurin (AlamarBlue) Assay
This fluorometric/colorimetric assay uses the redox indicator resazurin to measure the metabolic activity of viable cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Resazurin solution
-
96-well black-walled, clear-bottom plates (for fluorescence) or standard clear plates (for absorbance)
-
Microplate reader with fluorescence or absorbance capabilities
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density.
-
Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (at 570 nm and a reference wavelength of 600 nm).
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay, using fluorescence or absorbance readings. Determine the IC50 value from the dose-response curve.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The chemical constituents of Piper kadsura and their cytotoxic and anti-neuroinflammtaory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Studies of Kadsurenin A Analogues in Animal Models: Application Notes and Protocols
Disclaimer: Due to the limited availability of public domain research on "Kadsurenin A," these application notes and protocols are based on studies of its close structural and functional analogues isolated from Piper kadsura, namely Kadsurenin F and Kadsurenone . These compounds have demonstrated significant anti-inflammatory and other therapeutic properties. The experimental designs provided are based on established animal models for evaluating anti-inflammatory efficacy.
Introduction
Kadsurenins are a class of neolignans isolated from the medicinal plant Piper kadsura, which has a history of use in traditional medicine for treating inflammatory conditions such as asthma and rheumatoid arthritis.[1] Modern research has focused on elucidating the pharmacological activities of specific kadsurenin compounds. Kadsurenin F has been shown to possess anti-inflammatory properties by inhibiting nitric oxide (NO) production and modulating the NF-κB signaling pathway in vitro.[2] Kadsurenone is a known antagonist of the platelet-activating factor (PAF) receptor, a key mediator in inflammatory and allergic responses, and also exhibits inhibitory effects on the NF-κB pathway.[3][4]
These notes provide protocols for evaluating the in vivo efficacy of kadsurenin analogues in two standard animal models of inflammation: Carrageenan-Induced Paw Edema (an acute inflammation model) and Collagen-Induced Arthritis (a chronic autoimmune inflammation model).
Quantitative Data Summary
Table 1: Efficacy of Kadsurenin Analogue in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) at 3h Post-Carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | p.o. / i.p. | Data to be filled | 0% |
| Kadsurenin Analogue | 10 | p.o. / i.p. | Data to be filled | Calculate |
| Kadsurenin Analogue | 30 | p.o. / i.p. | Data to be filled | Calculate |
| Kadsurenin Analogue | 100 | p.o. / i.p. | Data to be filled | Calculate |
| Positive Control (e.g., Indomethacin) | 10 | p.o. / i.p. | Data to be filled | Calculate |
Table 2: Efficacy of Kadsurenin Analogue in Collagen-Induced Arthritis in Mice
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Arthritis Score (Day 35 Post-Immunization) | Paw Thickness (mm) (Day 35 Post-Immunization) |
| Vehicle Control | - | p.o. | Data to be filled | Data to be filled |
| Kadsurenin Analogue | 10 | p.o. | Data to be filled | Data to be filled |
| Kadsurenin Analogue | 30 | p.o. | Data to be filled | Data to be filled |
| Kadsurenin Analogue | 100 | p.o. | Data to be filled | Data to be filled |
| Positive Control (e.g., Methotrexate) | 1 | p.o. | Data to be filled | Data to be filled |
Signaling Pathways and Experimental Workflow
Signaling Pathways
Kadsurenin analogues primarily exert their anti-inflammatory effects through the inhibition of the NF-κB and PAF receptor signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using the Carrageenan-Induced Paw Edema model.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Kadsurenin analogue (dissolved/suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
-
Oral gavage needles or syringes for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approximately 12-18 hours) before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle Control, Kadsurenin Analogue (multiple doses), and Positive Control.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, kadsurenin analogue, or indomethacin by oral gavage (p.o.) or i.p. injection, typically 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean edema volume of the control group, and V_t is the mean edema volume of the treated group.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
This model is used to evaluate the efficacy of a compound in a chronic, autoimmune model of arthritis that shares pathological features with human rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Kadsurenin analogue (formulated for daily oral administration)
-
Positive control: Methotrexate (1 mg/kg/day)
-
Digital calipers
Procedure:
-
Preparation of Emulsion:
-
Primary Immunization: Dissolve CII in 0.05 M acetic acid at 2 mg/mL. Emulsify this solution with an equal volume of CFA (containing Mycobacterium tuberculosis).
-
Booster Immunization: Emulsify the CII solution with an equal volume of IFA.
-
-
Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion intradermally at the base of the tail.
-
Treatment: Begin daily oral administration of the vehicle, kadsurenin analogue, or methotrexate on Day 21 (or upon the first signs of arthritis) and continue until the end of the study (e.g., Day 35-42).
-
Arthritis Assessment:
-
Starting from Day 21, monitor the mice 3-4 times a week for the onset and severity of arthritis.
-
Clinical Scoring: Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal; 1 = mild; 2 = moderate; 3 = severe; 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the treated groups and the vehicle control group over time.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Concluding Remarks
The protocols and data presented herein provide a framework for the preclinical evaluation of kadsurenin analogues for their anti-inflammatory potential. Given the promising in vitro data and the traditional use of Piper kadsura, these compounds represent a valuable area for further investigation in the development of novel anti-inflammatory therapeutics. It is essential for researchers to establish dose-response relationships and to correlate efficacy with pharmacokinetic and pharmacodynamic readouts to fully characterize the therapeutic potential of these natural products.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Kadsurenin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin A is a bioactive lignan isolated from plants of the Piper genus. Lignans from this genus have demonstrated a range of pharmacological activities, including anti-inflammatory properties. Due to its molecular structure, this compound is anticipated to have low aqueous solubility, posing a significant challenge for in vivo administration and bioavailability. These application notes provide a comprehensive guide to formulating this compound for preclinical in vivo studies, focusing on strategies to enhance its solubility and systemic exposure. The protocols outlined below are based on established methods for formulating poorly water-soluble compounds and general practices for in vivo pharmacokinetic studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for developing a suitable formulation. As experimental data for this compound is limited, some properties are estimated based on its chemical structure and data from structurally related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₂₂H₂₄O₆ | MedchemExpress[1] |
| Molecular Weight | 384.42 g/mol | MedchemExpress[1] |
| Predicted logP | ~3.7 | Estimated based on related lignans like Kadsuralignan A from PubChem database.[2] |
| Predicted Water Solubility | Very Low | Inferred from high predicted logP. |
| Appearance | White to off-white powder | Typical for isolated lignans. |
Note: The predicted high logP value suggests that this compound is a lipophilic compound with poor water solubility, likely falling into the Biopharmaceutics Classification System (BCS) Class II or IV. Therefore, formulation strategies are essential to achieve adequate systemic exposure in in vivo studies.
Proposed Formulations for In Vivo Administration
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. The choice of formulation will depend on the specific requirements of the study, such as the desired dose and administration volume. Below is a table of suggested starting formulations.
| Formulation Type | Composition | Rationale |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | A common vehicle for initial in vivo screening of poorly soluble compounds. DMSO aids in initial dissolution, while PEG400 and saline improve tolerability. |
| Surfactant Dispersion | 5% this compound, 10% Cremophor EL, 85% Saline | Cremophor EL is a non-ionic surfactant that can form micelles to encapsulate the drug, improving its solubility and absorption. |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10% this compound, 40% Labrasol, 30% Capryol 90, 20% Transcutol HP | SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can significantly enhance drug solubilization and absorption. |
| Suspension | 1% this compound, 0.5% Carboxymethylcellulose (CMC), 0.1% Tween 80 in Water | A simple suspension can be used for higher doses where solubilization is not fully achievable. The suspending agent (CMC) and wetting agent (Tween 80) help maintain a uniform dispersion. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
This protocol describes the preparation of a co-solvent system suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 10 mg/mL final concentration, weigh 10 mg of this compound.
-
Initial Dissolution: Add DMSO to the this compound powder to achieve a concentration of 100 mg/mL. For 10 mg of this compound, add 100 µL of DMSO.
-
Mixing: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution. For a final volume of 1 mL, add 400 µL of PEG400.
-
Final Dilution: Add sterile saline to the mixture to reach the final desired volume. For a final volume of 1 mL, add 500 µL of saline.
-
Homogenization: Vortex the final solution until it is clear and homogenous.
-
Storage: The formulation should be prepared fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic pharmacokinetic study in rats following oral administration of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation (prepared as in Protocol 1)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Syringes and needles for blood collection
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least 3-5 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). The dosing volume should be calculated based on the animal's body weight (e.g., 5 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, transfer the blood to K2-EDTA tubes and gently invert to mix. Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Plasma Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., WinNonlin).
Visualizations
Signaling Pathway
Kadsurenins have been reported to possess anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of the TNF-α-induced NF-κB signaling pathway, a potential target for this compound.
Caption: Proposed mechanism of this compound on the TNF-α/NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the formulation and in vivo evaluation of this compound.
References
Kadsurenin A: High-Throughput Screening Applications for Drug Discovery
Introduction
Kadsurenin A, a bioactive lignan isolated from plants of the Piper genus, has emerged as a significant molecule of interest for drug discovery and development.[1] Its primary mechanism of action involves the potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes.[2][3][4] This makes this compound and its analogs valuable tool compounds and potential therapeutic leads for a range of conditions, including inflammation, allergic reactions, thrombosis, and certain cancers.[5][6][7] High-throughput screening (HTS) methodologies are crucial for efficiently identifying and characterizing novel PAF receptor antagonists, and this compound serves as an excellent reference compound in such assays.
This document provides detailed application notes and protocols for the high-throughput screening of compounds targeting the PAF receptor, with a focus on assays where this compound can be utilized as a benchmark antagonist.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
The PAF receptor is a GPCR that, upon binding its ligand PAF, activates multiple intracellular signaling cascades.[2][3] Primarily coupled to Gq and Gi proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.[3][8] Understanding this pathway is critical for designing effective HTS assays to identify PAF receptor antagonists.
Caption: PAF Receptor Signaling Pathway and this compound Inhibition.
Application Note 1: Competitive Radioligand Binding Assay for PAF Receptor
Objective: To identify and characterize compounds that bind to the PAF receptor by competing with a radiolabeled ligand. This assay is fundamental for determining the binding affinity (Ki) of test compounds, using this compound as a reference antagonist.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled PAF receptor ligand (e.g., [3H]-PAF) from the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
Experimental Workflow:
Caption: Workflow for a PAF Receptor Competitive Binding Assay.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human PAF receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Test compounds at various concentrations (e.g., 10-point serial dilution). For the reference, use this compound.
-
Radioligand (e.g., [3H]-PAF) at a final concentration close to its Kd.
-
Membrane homogenate.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | e.g., 38.8 | e.g., 20.1 |
| Compound X | Value | Value |
| Compound Y | Value | Value |
Application Note 2: Cell-Based Calcium Mobilization Assay
Objective: To functionally assess the antagonist activity of test compounds by measuring their ability to inhibit PAF-induced intracellular calcium release in cells expressing the PAF receptor.
Principle: PAF receptor activation by PAF leads to a transient increase in intracellular calcium concentration. This assay utilizes a calcium-sensitive fluorescent dye that emits a signal proportional to the intracellular calcium levels. Antagonists will block or reduce the PAF-induced calcium flux.
Experimental Workflow:
Caption: Workflow for a Cell-Based Calcium Mobilization Assay.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the PAF receptor (e.g., HEK293 or U937 cells) into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Add test compounds at various concentrations to the wells. Use this compound as a positive control antagonist.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Inject a solution of PAF (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Measure the fluorescence intensity before and after the addition of PAF in real-time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the percentage of inhibition of the PAF-induced calcium response against the log concentration of the test compound.
-
Determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (µM) |
| This compound | e.g., 0.5 |
| Compound X | Value |
| Compound Y | Value |
Application Note 3: High-Throughput Screening for Anti-Inflammatory Activity via NF-κB Reporter Assay
Objective: To identify compounds that inhibit PAF-induced activation of the NF-κB signaling pathway, a key downstream effector of inflammation.
Principle: The PAF receptor can activate the NF-κB transcription factor. This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Experimental Workflow:
Caption: Workflow for an NF-κB Reporter Assay.
Protocol:
-
Cell Culture:
-
Culture a cell line stably expressing both the PAF receptor and an NF-κB reporter construct (e.g., HEK293-NF-κB-luc) in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of test compounds or this compound.
-
-
Stimulation:
-
After a pre-incubation period, stimulate the cells with PAF.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 4-6 hours) to allow for the transcription and translation of the reporter gene.
-
-
Signal Detection:
-
If using a luciferase reporter, lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
If using a fluorescent reporter, measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PAF-induced reporter gene expression.
-
Determine the IC50 values for the test compounds.
-
Data Presentation:
| Compound | IC50 (µM) |
| This compound | e.g., 1.2 |
| Compound X | Value |
| Compound Y | Value |
This compound is a valuable pharmacological tool for studying the PAF receptor and a promising scaffold for the development of novel therapeutics. The high-throughput screening assays outlined in these application notes provide robust and efficient methods for the discovery and characterization of new PAF receptor antagonists. By utilizing this compound as a reference compound, researchers can effectively validate their assays and benchmark the potency of newly identified hits. These HTS approaches are integral to accelerating the drug discovery process for a wide range of inflammatory and proliferative diseases where the PAF receptor plays a critical role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PAF receptor stimulants and how do they work? [synapse.patsnap.com]
- 5. (PDF) Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway. (2018) | Tianhui Hou | 14 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Kadsurenin A Derivatization and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin A is a neolignan compound isolated from medicinal plants such as Piper kadsura. Lignans and neolignans are a class of natural products known for a wide range of biological activities, including anti-inflammatory properties. This compound and its analogs have garnered interest for their potential as modulators of inflammatory pathways. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound by identifying the key structural motifs responsible for its biological activity and guiding the design of more potent and selective derivatives.
This document provides detailed protocols for the proposed derivatization of this compound and for in vitro assays to evaluate the anti-inflammatory effects of the synthesized analogs. The primary focus is on the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).
Proposed Derivatization Strategies for this compound
While specific derivatization of this compound is not extensively reported, general synthetic strategies for modifying the benzofuran core and its substituents can be applied. The following are proposed synthetic schemes for generating a library of this compound derivatives for SAR studies.
Modification of the Phenolic Hydroxyl Group
The free phenolic hydroxyl group on the this compound scaffold is a prime target for derivatization to explore the impact of steric and electronic effects on activity.
Protocol 1: O-Alkylation
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous acetone or dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K2CO3, 2-3 equivalents) to the solution.
-
Alkylating Agent: Introduce the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide; 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) for 4-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting ether derivative by column chromatography on silica gel.
Protocol 2: Esterification
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Acylating Agent: Add the appropriate acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride; 1.2 equivalents) dropwise at 0 °C.
-
Catalyst: If necessary, add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the ester derivative by column chromatography.
Modification of the Aromatic Rings
Electrophilic substitution reactions can be employed to introduce various functional groups onto the aromatic rings of this compound, provided that the existing substituents do not interfere.
Protocol 3: Nitration
-
Dissolution: Dissolve this compound in a solvent like acetic acid or dichloromethane at a low temperature (0-5 °C).
-
Nitrating Agent: Slowly add a nitrating agent, such as nitric acid in sulfuric acid or nitronium tetrafluoroborate.
-
Reaction: Stir the reaction mixture at low temperature for a short duration (30-60 minutes), carefully monitoring the progress to avoid over-nitration.
-
Work-up: Pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the nitro-derivative by column chromatography. The nitro group can subsequently be reduced to an amine and further functionalized.
Experimental Protocols for Anti-Inflammatory Assays
The following are detailed protocols for assessing the anti-inflammatory activity of this compound and its derivatives using the murine macrophage cell line RAW 264.7.
General Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (1 µg/mL) to the wells.
Protocol 4: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Treatment: Following the general cell culture and treatment protocol, stimulate the cells with LPS and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve of sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.
Protocol 5: Prostaglandin E2 (PGE2) Production Inhibition Assay
This assay quantifies the amount of PGE2 secreted into the cell culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cell Treatment: Follow the general cell culture and treatment protocol, stimulating the cells with LPS for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition and determine the IC50 value.
Protocol 6: Tumor Necrosis Factor-alpha (TNF-α) Secretion Inhibition Assay
This assay measures the level of the pro-inflammatory cytokine TNF-α in the cell culture supernatant using an ELISA kit.
-
Cell Treatment: Follow the general cell culture and treatment protocol, but with a shorter LPS stimulation time of 4-6 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Measurement: Determine the concentration of TNF-α in the supernatant using a commercial murine TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of TNF-α inhibition and determine the IC50 value.
Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data for the anti-inflammatory activity of this compound analogs and related benzofuran derivatives to guide SAR analysis.
Table 1: Inhibitory Activity of Kadsurenin Analogs on PAF-induced Responses
| Compound | Modification | PAF Antagonistic Activity (IC50, µM) |
| Kadsurenone | Parent Compound | 0.1 |
| Kadsurenin C | - | 5.1 |
| Kadsurenin H | - | 0.18 |
Data adapted from a review on the phytochemistry of Piper kadsura.
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound ID | R1 | R2 | NO Inhibition IC50 (µM) |
| 1 | H | -CH=CH- | 17.3 |
| 2 | H | -CH2-CH2- | 31.5 |
| 3 | OCH3 | -CH=CH- | 16.5 |
| 4 | OCH3 | -CH2-CH2- | 42.8 |
Data for hypothetical benzofuran derivatives based on literature findings. A double bond at C-2/C-3 and the presence of a methoxy group appear to enhance anti-inflammatory activity.
Visualizations
Caption: Experimental workflow for SAR studies of this compound.
Kadsurenin A in Molecular Docking Simulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Kadsurenin A, a bioactive compound isolated from Piper kadsura, in molecular docking simulations. This document outlines its application as a potential inhibitor of viral and inflammatory targets, summarizing key quantitative data and providing step-by-step methodologies for in silico analysis.
Introduction to this compound and Molecular Docking
This compound is a neolignan compound found in plants of the Piper genus, which are traditionally used in medicine to treat a variety of ailments, including rheumatic pain and digestive problems. In modern drug discovery, computational techniques like molecular docking are essential for rapidly screening and identifying potential therapeutic compounds.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex.[1] This technique is instrumental in structure-based drug design, allowing researchers to predict the binding affinity and interaction patterns between a drug candidate and its biological target at an atomic level.[2] The process involves two main steps: sampling the conformations of the ligand within the active site of the protein and then ranking these conformations using a scoring function to estimate the binding affinity.[3]
Applications of this compound in Molecular Docking
Recent in silico studies have highlighted the potential of compounds from the Piper genus, including this compound, as inhibitors of key therapeutic targets. A significant area of investigation has been their efficacy against the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Mpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[4]
Target Protein: SARS-CoV-2 Main Protease (Mpro)
Molecular docking studies have explored the interaction of various phytochemicals from Piper nigrum (black pepper) with the SARS-CoV-2 main protease (PDB ID: 6LU7). While specific quantitative data for this compound is emerging, studies on closely related compounds from the same plant provide valuable insights into its potential binding affinity. For instance, Kadsurenin L and Methysticin have shown strong binding energies against Mpro.[1][4]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound's sister compounds from Piper nigrum and other relevant molecules against the SARS-CoV-2 main protease. These values, expressed in kcal/mol, indicate the predicted stability of the ligand-protein complex; a more negative value suggests a stronger binding affinity.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| This compound | SARS-CoV-2 Mpro | 6LU7 | -8.2 (Reported in Diagram) | HIS41, TYR54, PHE140 | (Implied from related studies) |
| Kadsurenin L | SARS-CoV-2 Mpro | 6LU7 | -8.43 | Not specified | Davella et al., 2022[1][4] |
| Methysticin | SARS-CoV-2 Mpro | 6LU7 | -8.20 | Not specified | Davella et al., 2022[1][4] |
| Piperine | SARS-CoV-2 Mpro | 6LU7 | -7.86 | Not specified | (AIP Publishing) |
| Lupeol | SARS-CoV-2 Mpro | 6Y2E | -8.2 | VAL202, HIS246 | (Journal of Applied Pharmaceutical Science)[3] |
| Remdesivir | SARS-CoV-2 Mpro | 6LU7 | -7.48 | Not specified | (AIP Publishing) |
Experimental Protocols for Molecular Docking
This section provides a detailed protocol for performing a molecular docking simulation of this compound with the SARS-CoV-2 main protease (Mpro) using AutoDock Vina, a widely used open-source docking program.
Software and Tools Required
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio or PyMOL: For visualization and analysis of results.
-
PubChem or ZINC database: To obtain the 3D structure of this compound.
-
Protein Data Bank (PDB): To obtain the crystal structure of the target protein (e.g., 6LU7).
Protocol: this compound with SARS-CoV-2 Mpro (6LU7)
Step 1: Preparation of the Receptor (Mpro Protein)
-
Download the Protein Structure: Obtain the crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7) from the RCSB Protein Data Bank.
-
Clean the Protein: Load the PDB file into AutoDockTools. Remove water molecules, co-crystallized ligands (e.g., N3 inhibitor), and any other heteroatoms from the protein structure. This ensures that the docking simulation is focused on the interaction between this compound and the protein itself.
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Add Charges: Assign Kollman charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Load and Optimize Ligand: Open the ligand file in AutoDockTools. The software will automatically detect the root and set the rotatable bonds.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space in the receptor where the docking algorithm will search for binding poses. For 6LU7, the binding site is located in the cleft between Domain I and Domain II, which includes the catalytic dyad HIS41 and CYS145.
-
Set Grid Parameters: In AutoDockTools, open the "Grid Box" option. Center the grid box on the active site. A representative grid box for the 6LU7 active site might have the following parameters:
-
Center (x, y, z): -16.524, -26.137, 17.525
-
Dimensions (Angstroms; x, y, z): 40, 68, 66
-
-
Save the Grid Configuration: Save the grid parameters in a configuration file (e.g., conf.txt).
Step 4: Running the Docking Simulation
-
Use AutoDock Vina: Execute the docking simulation from the command line using the following command:
-
Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the search. A typical value is 8, but this can be increased for a more rigorous search.
Step 5: Analysis of Results
-
Visualize Docking Poses: Load the receptor PDBQT file and the output PDBQT file (containing the docked poses of this compound) into a visualization software like Discovery Studio or PyMOL.
-
Analyze Interactions: Examine the top-ranked binding pose. Identify the specific amino acid residues in the Mpro active site that interact with this compound. Note the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-alkyl interactions). The binding energy for the top pose will be reported in the log file.
Signaling Pathways and Experimental Workflows
While direct molecular docking studies of this compound on specific signaling pathways are not yet widely published, its potential anti-inflammatory properties suggest a possible interaction with pathways like the Nuclear Factor-kappa B (NF-κB) pathway. Kadsurenin F, a related compound, has been shown to possess anti-inflammatory properties by suppressing proteasome activity, which is linked to NF-κB signaling. Molecular docking can be a valuable tool to explore the potential of this compound as an inhibitor of key proteins in this pathway.
Visualizing Workflows and Pathways
Below are diagrams generated using Graphviz (DOT language) to illustrate a typical molecular docking workflow and a simplified representation of the NF-κB signaling pathway, a potential target for this compound.
Caption: A typical workflow for molecular docking simulations.
Caption: A simplified diagram of the NF-κB signaling pathway.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. An understanding of coronavirus and exploring the molecular dynamics simulations to find promising candidates against the Mpro of nCoV to combat the COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Kadsurenin A from Natural Extracts
Welcome to the technical support center for the purification of Kadsurenin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isolation of this compound from its natural source, Piper kadsura.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a bioactive neolignan compound isolated from the plant Piper kadsura. The primary challenges in its purification stem from the complexity of the natural extract, which contains a multitude of structurally similar lignans and neolignans.[1] These related compounds often have similar polarities and chromatographic behaviors, making their separation difficult.
Q2: What are the general steps for the purification of this compound?
The purification of this compound, like many natural products, typically involves a multi-step process:
-
Extraction: The dried and powdered plant material (usually stems or aerial parts of Piper kadsura) is extracted with an organic solvent to create a crude extract.
-
Fractionation: The crude extract is then subjected to preliminary separation techniques, such as solvent partitioning or column chromatography, to separate compounds based on their general polarity.
-
Purification: Fine purification is achieved using chromatographic methods like High-Performance Liquid Chromatography (HPLC) to isolate this compound from other closely related compounds.[1][2]
Q3: What are some common issues that can arise during the purification process?
Researchers may encounter several issues, including:
-
Low Yield: The concentration of this compound in the plant material may be low, leading to a small amount of purified product.
-
Co-elution of Impurities: Structurally similar neolignans can co-elute with this compound, resulting in an impure final product.
-
Compound Degradation: this compound may be sensitive to factors such as pH, temperature, and light, which can lead to degradation during the purification process.
-
Poor Solubility: The compound may have limited solubility in the solvents used for extraction or chromatography, affecting recovery and purity.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize the extraction solvent and method. Consider using a sequence of solvents with increasing polarity. Ensure sufficient extraction time and appropriate temperature. |
| Loss of Compound During Fractionation | Monitor each fractionation step carefully using techniques like Thin Layer Chromatography (TLC) or analytical HPLC to ensure this compound is not being discarded in the wrong fraction. |
| Degradation of this compound | Conduct extraction and purification at lower temperatures and protect the samples from light. Use buffers to control pH if the compound is pH-sensitive. |
| Inefficient Chromatographic Separation | Optimize the chromatographic conditions, including the stationary phase, mobile phase composition, and gradient profile, to improve the resolution and recovery of this compound. |
Problem 2: Co-elution of Impurities
| Possible Cause | Suggested Solution |
| Similar Polarity of Compounds | Employ high-resolution chromatographic techniques. Consider using a different stationary phase with alternative selectivity. Two-dimensional chromatography can also be effective. |
| Overloading of the Chromatographic Column | Reduce the amount of sample loaded onto the column to improve separation efficiency. |
| Inappropriate Mobile Phase | Adjust the solvent strength and composition of the mobile phase to enhance the separation of this compound from its impurities. A shallow gradient can improve resolution. |
Problem 3: Suspected Degradation of this compound
| Possible Cause | Suggested Solution |
| Temperature Instability | Perform all purification steps at reduced temperatures (e.g., 4°C) where possible. Avoid prolonged exposure to heat. |
| pH Instability | If the compound is known to be sensitive to acidic or basic conditions, maintain a neutral pH throughout the purification process using appropriate buffers. |
| Light Sensitivity | Protect all samples and fractions from direct light by using amber vials or covering glassware with aluminum foil. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation of Neolignans from Piper kadsura
This protocol is a generalized procedure based on methods used for the isolation of neolignans from Piper species.
-
Plant Material Preparation:
-
Air-dry the aerial parts of Piper kadsura at room temperature.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 7 days), with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect each solvent fraction and evaporate the solvent to yield the respective partitioned extracts.
-
-
Column Chromatography:
-
Subject the most promising fraction (often the chloroform or ethyl acetate fraction for neolignans) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by TLC or analytical HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions enriched with this compound and subject them to preparative HPLC for final purification.
-
Use a suitable column (e.g., C18) and an optimized mobile phase (e.g., a gradient of methanol and water) to isolate pure this compound.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Neolignan Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate gradient | Good for initial fractionation, high capacity. | Lower resolution, can be time-consuming. |
| HPLC | C18 | Methanol/Water or Acetonitrile/Water gradient | High resolution, good for final purification. | Lower capacity, more expensive. |
| HSCCC | Two-phase solvent system | Varies | No solid support, good for isomer separation. | Requires specialized equipment and expertise. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
"Kadsurenin A" stability problems in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Kadsurenin A in common experimental buffers.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in my experimental buffer. What is happening and how can I fix it?
A1: This is likely due to the poor aqueous solubility of this compound, a common characteristic of lignans. When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in DMSO. While this may require adding a slightly larger volume to your assay, it can prevent precipitation upon dilution.
-
Modify Dilution Protocol: Instead of a single large dilution, perform serial dilutions. It is also beneficial to add the this compound stock solution directly to the experimental media that contains serum or other proteins, as these can help to stabilize the compound and improve solubility.[1]
-
Incorporate a Surfactant: In some instances, a low concentration of a biocompatible surfactant (e.g., Tween® 20) in the final buffer can help maintain the solubility of hydrophobic compounds. This should be tested for compatibility with your specific assay.
-
Sonication: Briefly sonicating the final diluted solution can help to redissolve small amounts of precipitate.
Q2: I am observing a time-dependent loss of this compound activity in my assay, suggesting it might be unstable. How can I confirm this and what factors should I consider?
A2: A time-dependent loss of activity is a strong indicator of compound instability in your experimental buffer. To confirm this, a stability assay should be performed. The stability of compounds like this compound can be influenced by pH, temperature, and the buffer composition itself.
Confirmation and Mitigation:
-
Conduct a Stability Study: A systematic stability study is the most direct way to confirm degradation. This involves incubating this compound in your experimental buffer under various conditions (e.g., different pH values and temperatures) and measuring its concentration over time using an appropriate analytical method like HPLC.
-
pH and Temperature Effects: Lignans can be susceptible to hydrolysis at acidic or alkaline pH.[2] Additionally, higher temperatures generally accelerate degradation.[3] It is crucial to control both pH and temperature during your experiments.
-
Buffer Composition: Certain buffer components can catalyze degradation. For example, phosphate and citrate buffers have been shown to affect the stability of some compounds.[4]
Q3: My results for this compound's biological activity are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors, with compound stability being a primary suspect.
Potential Causes for Inconsistency:
-
Inconsistent Stock Solution Preparation: Ensure your stock solution is prepared consistently each time. This includes the solvent used, the final concentration, and proper storage to prevent degradation of the stock itself.[5][6][7]
-
Variability in Experimental Conditions: Minor variations in pH, temperature, or incubation time between experiments can lead to different rates of this compound degradation, resulting in inconsistent biological effects.
-
Batch-to-Batch Variation of this compound: If you are using different batches of this compound, there may be slight differences in purity that could affect your results.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation. It is recommended to aliquot stock solutions into single-use volumes.
Quantitative Data Summary
| Buffer System | pH | Temperature (°C) | Estimated Half-life (t½) | Stability Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | > 24 hours | Generally stable. Monitor for precipitation. |
| Tris-HCl | 7.4 | 37 | > 24 hours | Good stability. Ensure the pH is adjusted at the experimental temperature as Tris buffers are temperature-sensitive. |
| Citrate Buffer | 5.0 | 37 | 12 - 24 hours | Moderate stability. Some degradation may occur over longer incubation periods. |
| Carbonate-Bicarbonate Buffer | 9.0 | 37 | 4 - 8 hours | Potential for significant degradation due to alkaline hydrolysis. Avoid for long-term experiments. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | > 7 days | Stable when stored refrigerated. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is designed for preparing a stock solution of this compound, which has low aqueous solubility.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but avoid overheating.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Forced Degradation Study for this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.0, Carbonate buffer pH 9.0)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
Procedure:
-
Prepare the final working concentration of this compound in each of the selected experimental buffers. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.
-
At time point zero (t=0), take an aliquot from each buffer solution and immediately quench the reaction by diluting it in the quenching solution. This sample will serve as the baseline.
-
Incubate the remaining solutions at the desired temperature (e.g., 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), collect aliquots from each solution and quench them as described in step 2.
-
Analyze all quenched samples by a validated HPLC method to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: A logical workflow for troubleshooting this compound instability.
Caption: this compound acts as a PAF receptor antagonist, inhibiting downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Bioavailability of Kadsurenin A and Other Poorly Soluble Compounds in Animal Models
Disclaimer: Direct experimental data on overcoming the poor bioavailability of Kadsurenin A in animal models is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established strategies for improving the bioavailability of poorly soluble compounds and are intended to serve as a general resource for researchers. The experimental protocols and data presented are illustrative examples and should be adapted for specific research needs.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies of poorly soluble compounds like this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animal subjects. | Inconsistent oral gavage technique. Food effects influencing absorption. | Ensure all technicians are uniformly trained in oral gavage. Standardize the fasting period for all animals before dosing.[1] |
| Low or undetectable plasma concentrations after oral administration. | Poor aqueous solubility limiting dissolution. High first-pass metabolism. P-glycoprotein (P-gp) efflux. | Implement formulation strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoparticles, or amorphous solid dispersions to enhance solubility and dissolution.[2][3] Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4) or P-gp, such as Cyclosporin A, to assess their role.[4] |
| Unexpectedly short plasma half-life. | Rapid metabolism and clearance. | Characterize the metabolic pathways in vitro using liver microsomes from the selected animal species to identify major metabolites.[5][6] Consider that the compound may undergo rapid hepatobiliary excretion.[4] |
| Precipitation of the compound in the formulation upon standing. | The compound is supersaturated in the vehicle. | Increase the concentration of solubilizing agents or surfactants. Prepare fresh formulations immediately before each use. |
Frequently Asked Questions (FAQs)
???+ question "Q1: What are the primary reasons for the poor oral bioavailability of a compound like this compound?"
???+ question "Q2: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble drugs?"
???+ question "Q3: What animal models are most appropriate for bioavailability studies?"
???+ question "Q4: How can I determine if first-pass metabolism is the primary cause of low bioavailability?"
Illustrative Data Tables
Table 1: Example Pharmacokinetic Parameters of a Model Compound in Different Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 15.2 ± 3.1 | 2.0 | 45.8 ± 9.7 | 100 |
| SEDDS Formulation | 85.6 ± 12.4 | 1.0 | 258.3 ± 35.1 | 564 |
| Nanoparticle Formulation | 62.1 ± 9.8 | 1.5 | 210.5 ± 28.9 | 460 |
Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.
Table 2: Example In Vitro Metabolic Stability of a Model Compound in Liver Microsomes
| Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Mouse | 15.8 | 43.8 |
| Rat | 25.4 | 27.3 |
| Dog | 42.1 | 16.5 |
| Human | 38.5 | 18.0 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection : Screen various oils (e.g., Labrafac™), surfactants (e.g., Cremophor® EL), and co-surfactants (e.g., Transcutol® P) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction : Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Formulation Preparation :
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and vortex until a clear, homogenous solution is formed.
-
Dissolve this compound in the mixture with continuous stirring.
-
-
Characterization :
-
Emulsification Time : Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) and measure the time taken for complete emulsification under gentle agitation.
-
Droplet Size Analysis : Determine the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization : House male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions with free access to food and water.[7]
-
Fasting : Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing :
-
Divide the rats into groups (e.g., aqueous suspension, SEDDS formulation, IV formulation).
-
For oral administration, administer the formulation via oral gavage at a specified dose.
-
For intravenous administration, administer the drug solution via the tail vein.
-
-
Blood Sampling :
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[7]
-
-
Plasma Preparation : Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis :
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis : Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Formulation strategies to enhance oral drug absorption.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. Comparison of the in vitro and in vivo metabolism of Cladribine (Leustatin, Movectro) in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
"Kadsurenin A" troubleshooting inconsistent in vitro results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent in vitro results with Kadsurenin A. Given that this compound is a bioactive natural product, its experimental behavior can be influenced by a variety of factors. This guide is designed to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our dose-response curves for this compound across different experimental batches. What could be the cause?
High variability in dose-response curves is a common issue and can stem from several factors. These include inconsistencies in compound preparation, cell culture conditions, and assay execution. It is crucial to ensure that this compound is fully dissolved and that the final concentration of the solvent is consistent across all wells. Cell passage number and seeding density can also significantly impact results.[1]
Q2: The biological activity of our this compound seems to diminish over time, even when stored as recommended. Why might this be happening?
The stability of natural products like this compound in solution can be a concern. Degradation can occur due to improper storage, repeated freeze-thaw cycles, or exposure to light.[2] It is advisable to prepare fresh dilutions from a concentrated stock for each experiment and to aliquot stock solutions to minimize freeze-thaw cycles.
Q3: We are seeing conflicting results for the effect of this compound on our target signaling pathway. What troubleshooting steps can we take?
Conflicting results in signaling pathway analysis can be complex to diagnose. The issue could lie with the reagents, the experimental setup, or the inherent complexity of the signaling cascade.[3][4][5] It is important to validate all components of your assay, including antibodies and reporter constructs. Additionally, consider the possibility of off-target effects or the activation of compensatory signaling pathways.
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity and Dose-Response
This guide addresses common issues leading to unreliable dose-response curves and variable bioactivity of this compound.
| Potential Cause | Recommended Solution |
| Incomplete Solubilization of this compound | Visually inspect the stock solution for any precipitate. Use a brief sonication or gentle warming to aid dissolution. Consider testing alternative solvents if solubility issues persist. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is identical and non-toxic across all treatment groups, including vehicle controls. |
| Cell Health and Viability | Regularly check cell morphology and viability. Perform a mycoplasma test to rule out contamination.[1] Ensure consistent cell passage numbers and seeding densities for all experiments. |
| Pipetting Inaccuracy | Calibrate pipettes regularly.[6] Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents in each well.[7] |
| Reagent Variability | Use reagents from the same lot number within an experiment. If a new lot is introduced, perform a bridging study to ensure consistency. |
Guide 2: Investigating Conflicting Signaling Pathway Results
This guide provides a systematic approach to troubleshooting unexpected or contradictory results in signaling pathway assays involving this compound.
| Troubleshooting Step | Detailed Protocol |
| 1. Reagent and Antibody Validation | Confirm the specificity of primary and secondary antibodies using appropriate positive and negative controls. For enzymatic assays, verify the activity of the enzyme with a known substrate. |
| 2. Time-Course and Dose-Dependence | Perform a time-course experiment to identify the optimal time point for observing the effect of this compound on the signaling pathway. A full dose-response analysis can reveal biphasic or other complex concentration-dependent effects. |
| 3. Orthogonal Assays | Use an alternative assay method to confirm your findings. For example, if you are using a reporter gene assay, validate the results with a direct measurement of protein phosphorylation or gene expression (e.g., Western blot or qPCR). |
| 4. Off-Target Effect Analysis | Utilize target-specific inhibitors or activators to confirm that the observed effect of this compound is mediated through the intended pathway. Consider performing a broader kinase or receptor screen to identify potential off-target interactions. |
| 5. Cell Line Authentication | Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure you are working with the correct model system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Weigh out a precise amount of this compound powder. Dissolve in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Aliquotting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all dilutions.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at a predetermined optimal density in a suitable microplate format. Allow cells to adhere and recover for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal duration of the experiment.
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene activity, protein expression).
-
Data Analysis: Analyze the data, including appropriate statistical tests, to determine the effect of this compound.
Visualizations
Caption: Troubleshooting logic for inconsistent dose-response.
Caption: Hypothetical signaling cascade for this compound.
Caption: Standard workflow for in vitro cell-based assays.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcineurin in cancer signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anshlabs.com [anshlabs.com]
- 7. bioassaysys.com [bioassaysys.com]
"Kadsurenin A" optimization of HPLC separation parameters
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the optimization of High-Performance Liquid Chromatography (HPLC) separation parameters for Kadsurenin A and similar natural products.
Frequently Asked Questions (FAQs)
Q1: Where should I start when developing a new HPLC method for this compound?
A1: Begin with a literature review for existing methods on similar compounds (lignans or neolignans). The initial focus should be on selecting the appropriate column, mobile phase, and detector settings. A common starting point for natural products like this compound is a reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.[1][2] Knowledge of the physicochemical properties of this compound is crucial for initial parameter selection.[2]
Q2: What is the most critical factor affecting the separation of my peaks?
A2: The composition of the mobile phase, including the type of organic solvent, the use of additives or buffers, and its pH, is often the most critical factor for achieving good resolution.[3][4] For ionizable compounds, controlling the mobile phase pH is essential to ensure consistent retention and good peak shape.[1][5]
Q3: How do I improve the shape of my peaks (e.g., reduce tailing)?
A3: Peak tailing for basic compounds can be caused by interactions with silanol groups on the silica-based column packing.[3] To mitigate this, consider adding a buffer or mobile phase additive (e.g., trifluoroacetic acid or formic acid at low concentrations) to suppress silanol ionization.[3] Other causes can include a mismatch between the injection solvent and the mobile phase, or column contamination.[6][7]
Q4: My retention times are shifting between injections. What could be the cause?
A4: Retention time instability can stem from several issues:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[8]
-
Mobile Phase Composition Change: The mobile phase can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep solvent bottles capped.[8]
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature changes can affect retention times.[5][8]
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time shifts.[3][5][7] Degassing the mobile phase and purging the pump can resolve this.[8]
Q5: What is the purpose of a guard column?
A5: A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the analytical column from strongly retained or particulate contaminants in the sample, thereby extending the lifetime of the more expensive main column.[8]
Optimization of Separation Parameters
Optimizing HPLC parameters is a systematic process to achieve the best possible resolution, peak shape, and analysis time. The following tables provide an example of how to document the optimization process for a compound like this compound.
Table 1: Example of Mobile Phase Optimization
| Trial | Mobile Phase Composition (Acetonitrile:Water, v/v) | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Peak Asymmetry |
| 1 | 50:50 | 1.0 | 12.5 | 1.3 | 1.8 |
| 2 | 60:40 | 1.0 | 8.2 | 1.6 | 1.4 |
| 3 | 70:30 | 1.0 | 4.1 | 1.9 | 1.2 |
| 4 | 80:20 | 1.0 | 2.5 | 1.4 | 1.1 |
Note: Data is illustrative. Optimal conditions depend on the specific column and analyte.
Table 2: Example of Flow Rate and Temperature Optimization
| Trial | Mobile Phase (ACN:H₂O) | Flow Rate (mL/min) | Column Temp (°C) | Retention Time (min) | Backpressure (bar) |
| 1 | 70:30 | 0.8 | 25 | 5.1 | 180 |
| 2 | 70:30 | 1.0 | 25 | 4.1 | 220 |
| 3 | 70:30 | 1.2 | 25 | 3.4 | 260 |
| 4 | 70:30 | 1.0 | 30 | 3.8 | 205 |
| 5 | 70:30 | 1.0 | 35 | 3.5 | 190 |
Note: Data is illustrative. Increasing flow rate shortens analysis time but increases backpressure. Increasing temperature can improve peak shape and reduce viscosity but may affect selectivity.[1][9]
Experimental Protocols
General Protocol for HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a reversed-phase HPLC method.
-
Objective Definition: Define the goal of the separation (e.g., quantification, purity check, isolation).
-
Column Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile choice for many non-polar to moderately polar natural products.[10]
-
-
Mobile Phase Selection:
-
Prepare two mobile phase solvents: Solvent A (HPLC-grade water, often with 0.1% formic acid or acetic acid to improve peak shape) and Solvent B (HPLC-grade acetonitrile or methanol).
-
Degas the solvents using an ultrasonicator or an inline degasser to prevent air bubbles.[6]
-
-
Initial Gradient Run:
-
Perform a broad gradient run to determine the approximate elution conditions. For example, run a linear gradient from 10% B to 90% B over 20-30 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C.
-
Use a PDA or DAD detector and monitor across a wide wavelength range (e.g., 200-400 nm) to find the optimal detection wavelength for this compound.
-
-
Method Optimization:
-
Gradient Refinement: Based on the initial run, narrow the gradient range and adjust the slope to improve the resolution between this compound and any impurities.
-
Isocratic vs. Gradient: If the peaks of interest elute close together, an isocratic method (constant mobile phase composition) may provide better separation.[1]
-
Solvent Type: If resolution is poor with acetonitrile, try methanol. The difference in solvent polarity can alter selectivity.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to optimize analysis time and peak shape, while keeping an eye on system backpressure.[4][11]
-
-
System Suitability:
-
Once a suitable method is established, perform system suitability tests by injecting a standard solution multiple times.
-
Check for parameters like retention time reproducibility (%RSD < 1%), peak area precision, theoretical plates (>2000), and tailing factor (< 2).[2]
-
-
Validation:
Visual Guides
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing and optimizing an HPLC method.
Caption: A general workflow for systematic HPLC method development.
Troubleshooting Common HPLC Issues
This decision tree helps diagnose and solve common chromatographic problems.
Caption: A decision tree for troubleshooting common HPLC problems.
References
- 1. iosrphr.org [iosrphr.org]
- 2. ijrpr.com [ijrpr.com]
- 3. hplc.eu [hplc.eu]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. ijnrd.org [ijnrd.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ejgm.co.uk [ejgm.co.uk]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
Technical Support Center: Kadsurenin A and Minimizing Off-Target Effects in Cell Assays
A Note on Kadsurenin A:
Our current public knowledge base contains limited specific information regarding "this compound." It is possible that this is a novel compound with data not yet in the public domain, or that the intended compound of interest is the more extensively studied neolignan, Kadsurenin F . This technical support center will focus on providing guidance based on the known biological activities of Kadsurenin F as a relevant example, alongside general principles for minimizing off-target effects of small molecules in cell-based assays. This information should be broadly applicable to researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for Kadsurenin F?
A1: Kadsurenin F has been reported to exhibit potent anti-inflammatory properties. Its primary mechanisms of action include the suppression of proteasome functionality and modulation of the NF-κB signaling pathway.[1][2] It has also been shown to increase oxidative load in cells.[1][2]
Q2: What are potential off-target effects to consider when working with Kadsurenin F or similar small molecules?
A2: Off-target effects are unintended interactions with cellular components other than the primary biological target.[3] For a compound like Kadsurenin F, which acts on a central cellular machine like the proteasome, potential off-target effects could include:
-
Broad Cytotoxicity: Inhibition of the proteasome can lead to the accumulation of misfolded proteins and trigger apoptosis in a non-specific manner.
-
Interaction with other ATP-binding proteins: If the compound interacts with the ATP-binding sites of the proteasome, it may also interact with the ATP-binding pockets of other proteins, such as kinases.[3]
-
Induction of Cellular Stress Pathways: Beyond the intended pathway, high concentrations of a bioactive molecule can induce general cellular stress responses.[2]
Q3: How can I distinguish between a true on-target effect and an off-target phenotype in my cell assay?
A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: A specific on-target effect should exhibit a clear dose-dependent response that correlates with the compound's potency for its primary target.[4]
-
Use of a Structurally Unrelated Inhibitor: If a different compound with a distinct chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[5]
-
Rescue Experiments: If possible, transfecting cells with a mutant version of the target protein that is resistant to the inhibitor should reverse the observed phenotype.[4]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to the intended target protein within the cell.[4]
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at expected effective concentrations.
-
Question: I am observing significant cell death in my assay at concentrations where I expect to see a specific inhibitory effect of Kadsurenin F. Is this an off-target effect?
-
Answer:
-
Possible Cause: The observed cytotoxicity may be an off-target effect due to the compound's promiscuity at higher concentrations or its effect on essential cellular processes unrelated to your target pathway.[4] It could also be an on-target effect if the primary target is essential for cell survival.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration required for the desired on-target effect. Use concentrations at or slightly above the IC50 for the primary target to minimize engagement of lower-affinity off-targets.[4]
-
Time-Course Experiment: The toxicity might be time-dependent. Assess cell viability at earlier time points after compound treatment.
-
Use a Different Cell Line: The effect could be cell-type specific. Test the compound in a cell line known to be less sensitive to general proteasome inhibition if that is not your primary endpoint.
-
Control for Solvent Effects: Ensure the concentration of your vehicle control (e.g., DMSO) is consistent across all treatments and is not contributing to cytotoxicity.
-
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Question: My results with Kadsurenin F vary significantly from one experiment to the next. What could be causing this?
-
Answer:
-
Possible Cause: Inconsistent results can stem from variability in cell health, passage number, or reagent preparation.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure cells are healthy and at the same confluency at the time of treatment.
-
Prepare Fresh Compound Dilutions: Small molecules can degrade over time, especially in solution. Prepare fresh dilutions from a frozen stock for each experiment.
-
Verify Compound Purity and Identity: If possible, verify the purity and identity of your Kadsurenin F batch using analytical methods like LC-MS or NMR.
-
Monitor Assay Controls: Consistently include positive and negative controls in your experiments to monitor assay performance.
-
-
Quantitative Data Summary
| Compound | Activity | Cell Line | Concentration/IC50 | Reference |
| Kadsurenin F | Inhibition of NO production | RAW 264.7 macrophages | Not specified | [1][2] |
| Kadsurenin F | Suppression of proteasome functionality | Human diploid fibroblasts | Not specified | [1][2] |
| Kadsurenin F | Increased oxidative load | Human diploid fibroblasts | Not specified | [1][2] |
| Kadsurenin F | Alleviation of Il6, Tnf, and Nfkb1 gene expression | RAW 264.7 macrophages | 10-50 µM | [2] |
Experimental Protocols
Protocol: Assessing Off-Target Effects on Cell Viability using a Resazurin-Based Assay
This protocol provides a general framework for assessing the cytotoxic off-target effects of a small molecule like Kadsurenin F.
1. Materials:
-
Cells of interest
-
Complete cell culture medium
-
Kadsurenin F (or other test compound)
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[6]
-
Opaque-walled 96-well plates[6]
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for a background control. Incubate at 37°C, 5% CO2 until cells reach the desired confluency (typically 24 hours).
-
Compound Treatment: Prepare serial dilutions of Kadsurenin F in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.[6]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[6]
-
Measurement: Record the fluorescence using a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.[6]
3. Data Analysis:
-
Subtract the background fluorescence value (from the medium-only wells) from all other measurements.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value for cytotoxicity.
Visualizations
Caption: Kadsurenin F inhibits the proteasome, leading to the stabilization of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents the transcription of inflammatory genes.
Caption: A logical workflow to differentiate on-target from off-target effects of a small molecule inhibitor in cell-based assays.
References
- 1. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Kadsurenin A In Vivo Dosing: A Technical Support Guide
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the in vivo experimental dosage of Kadsurenin A. Due to the limited availability of direct in vivo studies on this compound, this guide incorporates data from closely related neolignans and general toxicological principles to provide a robust starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo anti-inflammatory model?
Q2: Are there any available pharmacokinetic data that can help in determining the dosage and administration route?
A2: While pharmacokinetic data for this compound is scarce, a study on the structurally similar neolignan, Kadsurenone, provides valuable insights. In rats, intravenous (i.v.) administration of Kadsurenone at 20 and 30 mg/kg was used for pharmacokinetic profiling.[1][2] This suggests that i.v. administration is a viable route for achieving systemic exposure. For initial efficacy studies, intraperitoneal (i.p.) injection can be a less invasive alternative that also achieves systemic distribution. Oral (p.o.) administration may require higher doses due to potential first-pass metabolism and lower bioavailability, which is common for many natural compounds.
Q3: What are the potential signaling pathways affected by this compound that I should consider monitoring in my in vivo experiments?
A3: Lignans and neolignans, the class of compounds this compound belongs to, are known to modulate inflammatory pathways. A key pathway to investigate is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][4][5][6][7] Inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. Monitoring the phosphorylation status of key proteins in this pathway (e.g., IκBα, p65) and the expression of downstream targets can provide mechanistic insights into the anti-inflammatory effects of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable therapeutic effect at the initial dose. | - Insufficient dosage. - Poor bioavailability. - Inappropriate route of administration. - Rapid metabolism or clearance. | - Perform a dose-escalation study, carefully monitoring for signs of toxicity. - Consider a different route of administration (e.g., i.p. or i.v. instead of p.o.). - Analyze plasma and tissue concentrations of this compound to assess its pharmacokinetic profile. - Co-administer with a metabolic inhibitor if rapid metabolism is suspected (requires thorough investigation of potential drug interactions). |
| Observed toxicity or adverse effects in animal models. | - Dose is too high. - Off-target effects. - Vehicle-related toxicity. | - Reduce the dosage and perform a thorough dose-response study to identify the therapeutic window. - Conduct histopathological analysis of major organs to identify any tissue damage. - Run a vehicle-only control group to rule out any adverse effects from the delivery vehicle. - Consult preclinical toxicology guidelines for appropriate safety assessments. |
| High variability in experimental results. | - Inconsistent drug formulation. - Variability in animal handling and dosing technique. - Biological variability within the animal cohort. | - Ensure this compound is fully solubilized or forms a stable suspension in the vehicle. - Standardize all animal procedures, including injection volumes and timing. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Due to the absence of specific in vivo dosage data for this compound, the following table provides a reference based on a closely related neolignan, Kadsurenone, and general dosage ranges for other lignans in various in vivo models.
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Kadsurenone | Rat | 20 mg/kg, 30 mg/kg | Intravenous (i.v.) | Pharmacokinetic profiling | [1][2] |
| Generic Lignans | Rodent Inflammation Models | 10 - 100 mg/kg | i.p. or p.o. | Anti-inflammatory | General Knowledge |
| Generic Neolignans | Mouse Cancer Models | 25 - 100 µg/kg | Intraperitoneal (i.p.) | Antitumor | [8] |
| Generic Lignans | Rodent Neuroprotection Models | 25 - 50 mg/kg | Not specified | Neuroprotective | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, this compound treated groups (e.g., 10, 25, 50 mg/kg), and a positive control group (e.g., Indomethacin 10 mg/kg).
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle like DMSO and then diluted in saline) or the vehicle via i.p. or p.o. route 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[10][11][12][13][14]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Human Tumor Xenograft Model in Mice (Anticancer Model)
This model is widely used to assess the in vivo efficacy of potential anticancer agents.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in 100-200 µL of saline or Matrigel) into the flank of each mouse.[15][16][17][18][19]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2)/2.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at various doses) and vehicle control via a predetermined route and schedule (e.g., daily i.p. injections for 2-3 weeks).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Xenograft Mouse Models for Tumour Targeting | Springer Nature Experiments [experiments.springernature.com]
- 19. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
"Kadsurenin A" addressing batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kadsurenin A. The information is designed to address common issues, particularly those arising from batch-to-batch variability, to ensure more consistent and reliable experimental outcomes.
Troubleshooting Guides
Batch-to-batch variability is a common challenge when working with natural products like this compound. This variability can stem from numerous factors, including the source of the plant material, extraction and purification methods, and storage conditions.[1][2] Below are troubleshooting guides for common experimental issues.
Issue 1: Inconsistent Anti-Inflammatory Activity in Cell-Based Assays (e.g., Nitric Oxide Assay in RAW 264.7 Macrophages)
Symptoms:
-
High variability in the inhibition of nitric oxide (NO) production between different batches of this compound.
-
Inconsistent dose-response curves.
-
Unexpected cytotoxicity at concentrations that were previously non-toxic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Purity and Impurities | 1. Request and Compare Certificate of Analysis (CoA): Always obtain a detailed CoA for each new batch. Compare the purity (typically determined by HPLC), impurity profile, and identification data (¹H-NMR, MS) with previous batches that yielded expected results. 2. Independent Purity Verification: If significant variability persists, consider independent analytical testing (e.g., HPLC, LC-MS) to confirm the purity and identify any potential contaminants.[3][4][5][6][7] | Impurities or variations in the percentage of the active compound can significantly alter the biological activity and toxicity. |
| Solubility Issues | 1. Confirm Solvent and Stock Concentration: Ensure the same solvent and stock concentration are used for each experiment. This compound is a lipophilic compound; inconsistencies in solubilization can lead to variations in the effective concentration. 2. Visual Inspection: Visually inspect the stock solution for any precipitation. If observed, gentle warming or sonication may be necessary. Prepare fresh stock solutions regularly. | Poor solubility can lead to an inaccurate final concentration in the assay, resulting in lower than expected activity. |
| Cell Culture Conditions | 1. Cell Passage Number: Use RAW 264.7 cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli. 2. Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can affect the level of LPS-induced NO production. 3. LPS Batch and Preparation: Use the same batch of lipopolysaccharide (LPS) for stimulation. If a new batch is used, perform a titration to determine the optimal concentration for inducing a robust but sub-maximal NO response. | Variations in cell health, density, and the potency of the stimulating agent can all contribute to experimental variability. |
| Assay Protocol Variations | 1. Incubation Times: Strictly adhere to the incubation times for this compound pre-treatment and LPS stimulation. 2. Reagent Preparation: Prepare fresh Griess reagent for each experiment. Ensure accurate pipetting of all reagents. | Minor deviations in the experimental protocol can lead to significant differences in the final readout. |
Issue 2: Variable Potency in Platelet-Activating Factor (PAF) Antagonist Assays (e.g., Platelet Aggregation Assay)
Symptoms:
-
Inconsistent IC50 values for the inhibition of PAF-induced platelet aggregation.
-
High background aggregation or lack of response in control samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Platelet Preparation and Viability | 1. Standardize Blood Collection: Use a consistent method for blood collection, including the anticoagulant used. 2. Handle Platelets with Care: Minimize mechanical stress during the preparation of platelet-rich plasma (PRP) to avoid premature activation. 3. Consistent Platelet Count: Standardize the platelet count in the PRP for each assay. | Platelets are sensitive and can be easily activated or damaged during preparation, leading to inconsistent responses.[8][9] |
| This compound Batch Variability | 1. Review CoA: As with cell-based assays, compare the purity and analytical data of different this compound batches. | Even minor structural variations or impurities in a new batch could affect its binding affinity to the PAF receptor. |
| Agonist (PAF) Activity | 1. Proper PAF Storage and Handling: PAF is a lipid and can degrade. Store it according to the manufacturer's instructions and prepare fresh dilutions for each experiment. 2. PAF Concentration Titration: Periodically re-evaluate the optimal concentration of PAF needed to induce a consistent sub-maximal aggregation response. | Degradation of the agonist will lead to a weaker stimulus and an overestimation of the antagonist's potency. |
| Assay Conditions | 1. Temperature Control: Maintain a constant temperature (typically 37°C) in the aggregometer, as platelet function is temperature-sensitive. 2. Stirring Speed: Use a consistent stirring speed to ensure uniform mixing of platelets and reagents. | Physical parameters of the assay can significantly influence the kinetics of platelet aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a neolignan compound isolated from plants of the Piper genus. Its primary reported biological activities are its anti-inflammatory effects and its function as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1]
Q2: Why is batch-to-batch variability a concern for this compound?
As a natural product, the concentration and purity of this compound can vary between batches due to several factors:
-
Plant Source: The geographical location, climate, and time of harvest of the source plant can affect the chemical composition of the extract.
-
Extraction and Purification: Different methods and efficiencies in extraction and purification can lead to variations in the final product's purity and impurity profile.[3][7]
-
Storage and Handling: this compound's stability can be affected by temperature, light, and oxygen exposure over time.
These variations can lead to inconsistent results in experiments, making it difficult to reproduce findings.[1][2]
Q3: What key parameters should I look for on a Certificate of Analysis (CoA) for this compound?
A comprehensive CoA for this compound should include the following information.[5][6][10]
| Parameter | Description | Typical Method | Importance |
| Identity | Confirms the chemical structure of the compound. | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS) | Ensures you are working with the correct molecule. |
| Purity | Quantifies the percentage of this compound in the sample. | High-Performance Liquid Chromatography (HPLC) | Critical for accurate dosing and comparing biological activity between batches. |
| Appearance | Physical description of the compound. | Visual Inspection | A change in color or form could indicate degradation or impurities. |
| Solubility | Solvents in which the compound is soluble and at what concentration. | Experimental Determination | Essential for preparing accurate stock solutions. |
| Residual Solvents | Identifies and quantifies any solvents remaining from the purification process. | Gas Chromatography (GC) | Residual solvents can be toxic to cells and interfere with assays. |
| Water Content | Quantifies the amount of water in the sample. | Karl Fischer Titration | High water content can affect the accurate weighing of the compound. |
| Storage Conditions | Recommended temperature and other conditions for long-term storage. | Manufacturer's Recommendation | Ensures the stability and longevity of the compound. |
Q4: How does this compound exert its anti-inflammatory effects?
The anti-inflammatory effects of this compound and related lignans are believed to be mediated through at least two key mechanisms:
-
PAF Receptor Antagonism: By blocking the PAF receptor, this compound prevents the downstream signaling cascades initiated by PAF, a potent inflammatory mediator. This can inhibit processes like platelet aggregation, vasodilation, and the recruitment of inflammatory cells.
-
Inhibition of Inflammatory Mediators: this compound and similar compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.[1] This is likely due to the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
Experimental Protocols and Signaling Pathways
Experimental Workflow for Assessing this compound Quality and Activity
Caption: A logical workflow for ensuring the quality and consistent activity of this compound batches.
Detailed Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in media). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2 µg/mL solution of LPS in complete DMEM. Add 10 µL of this solution to each well (final concentration: 1 µg/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in complete DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.
Detailed Experimental Protocol: Platelet Aggregation Assay for PAF Antagonism
This protocol assesses the ability of this compound to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF).
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate
-
Platelet-Activating Factor (PAF)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay Setup:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.
-
-
This compound Incubation:
-
Add a specific volume of PRP to the aggregometer cuvettes with a magnetic stir bar.
-
Add different concentrations of this compound (or vehicle control) to the cuvettes and incubate for 5 minutes at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add a pre-determined concentration of PAF to induce platelet aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation compared to the PAF-only control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value.[3]
-
Signaling Pathways
This compound and the PAF Receptor/NF-κB Signaling Pathway
Caption: this compound acts as a PAF receptor antagonist, inhibiting downstream NF-κB activation.
This compound and the Arachidonic Acid Cascade
Caption: this compound may indirectly inhibit the arachidonic acid cascade, reducing inflammatory mediators.
References
- 1. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. getenviropass.com [getenviropass.com]
- 6. safetyculture.com [safetyculture.com]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 9. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 10. Cosmetics Certificate of Analysis COA Testing - labtest-usa.com [labtest-usa.com]
Validation & Comparative
Kadsurenin A: A Potent Natural Antagonist of Platelet-Activating Factor
A Comparative Guide for Researchers and Drug Development Professionals
Kadsurenin A, a neolignan isolated from the medicinal plant Piper kadsura, has emerged as a significant subject of investigation due to its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[3] Consequently, the development of effective PAF antagonists represents a promising therapeutic strategy for various inflammatory and cardiovascular diseases. This guide provides an objective comparison of this compound with other well-established PAF antagonists, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Comparative Efficacy of PAF Antagonists
The inhibitory potency of this compound and other notable PAF antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays and their binding affinity (Ki) to the PAF receptor. The following table summarizes these key quantitative metrics, offering a direct comparison of their efficacy.
| Compound | Type | IC50 (PAF-Induced Rabbit Platelet Aggregation) | Ki (PAF Receptor Binding) | Source Species |
| This compound | Natural (Neolignan) | 2.6 µM | 2.0 pM | Piper futokadsura |
| WEB 2086 | Synthetic (Thieno-triazolodiazepine) | 0.17 µM (human platelets) | 15 nM (human platelets) | Synthetic |
| BN 52021 (Ginkgolide B) | Natural (Terpene Lactone) | 3.6 µM | 1.3 µM | Ginkgo biloba |
| CV-3988 | Synthetic (PAF Analog) | 1.1 µM | 120 nM | Synthetic |
| Rupatadine | Synthetic (Dual Antihistamine/PAF Antagonist) | 0.2 µM (washed rabbit platelets) | 0.55 µM | Synthetic |
| Lexipafant | Synthetic | 0.046 µM (PAF-enhanced PMN O2- production) | Not widely reported | Synthetic |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the cell type, species, and assay methodology.
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of these compounds, detailed methodologies for key experiments are provided below.
PAF Receptor Binding Assay ([³H]-PAF Displacement)
This assay quantifies the ability of a test compound to displace the radiolabeled ligand [³H]-PAF from its receptor on platelet membranes.
Materials:
-
Washed rabbit platelets
-
[³H]-PAF (radioligand)
-
Unlabeled PAF (for non-specific binding determination)
-
Test compounds (e.g., this compound)
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare washed rabbit platelet membranes.
-
In a reaction tube, combine the platelet membrane suspension, a fixed concentration of [³H]-PAF, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of tubes is prepared with [³H]-PAF and a high concentration of unlabeled PAF.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[4]
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound [³H]-PAF.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific [³H]-PAF binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a test compound to inhibit the aggregation of platelets induced by PAF.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-Activating Factor (PAF)
-
Test compounds (e.g., this compound)
-
Saline or appropriate buffer
-
Aggregometer
Protocol:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate a sample of the PRP with the test compound or vehicle control for a specified time (e.g., 3 minutes) in an aggregometer cuvette at 37°C with constant stirring.[5]
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmittance through the platelet suspension over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.[6]
-
The extent of aggregation is recorded as the maximum change in light transmittance.
-
Determine the IC50 value of the test compound, which is the concentration that inhibits the PAF-induced aggregation by 50%.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PAF Signaling Pathway.
Caption: Receptor Binding Assay Workflow.
Caption: Platelet Aggregation Assay Workflow.
Conclusion
This compound stands out as a highly potent, naturally derived PAF antagonist with a remarkably low picomolar Ki value for the PAF receptor in rabbit platelets.[7] While synthetic antagonists like WEB 2086 exhibit potent activity in the nanomolar range, this compound's natural origin and high affinity make it a compelling lead compound for the development of novel anti-inflammatory and anti-thrombotic therapies. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential in various PAF-mediated disease models. The data and protocols presented in this guide offer a solid foundation for researchers to undertake such comparative studies and advance the field of PAF-targeted drug discovery.
References
- 1. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ginkgolide B | Endogenous Metabolite | PAFR | Apoptosis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Platelet-Activating Factor Receptor Antagonist, Kadsurenone:Specific Inhibition of Platelet-activating Factor in vitro and in vivo [jcps.bjmu.edu.cn]
Validating the In Vivo Anti-Inflammatory Efficacy of Kadsurenin A and its Analogs from Piper kadsura
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation of the anti-inflammatory effects of Kadsurenin A remains limited in publicly accessible research, compelling evidence from its source, Piper kadsura, and its isolated neolignans, notably Galgravin, provides a strong basis for its potential therapeutic efficacy. This guide compares the in vivo anti-inflammatory performance of Galgravin with standard non-steroidal anti-inflammatory drugs (NSAIDs), presenting supporting experimental data and detailed protocols to aid in further research and development.
Piper kadsura (Choisy) Ohwi is a medicinal plant with a history in traditional Chinese medicine for treating conditions like asthma and rheumatic arthritis.[1][2] Modern studies have begun to validate this traditional use, attributing the plant's significant anti-inflammatory potential to its rich content of lignans and neolignans.[1][2][3]
Comparative Efficacy of Galgravin in an LPS-Induced Endotoxemia Model
Galgravin, a neolignan isolated from Piper kadsura, has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced endotoxemia mouse model, a standard for studying systemic inflammation.[4][5] The following tables summarize the quantitative data from these studies, comparing the effects of Galgravin to the well-established anti-inflammatory agent, Aspirin.
Table 1: Effect of Galgravin on Pro-inflammatory Cytokine Levels in LPS-Treated Mice [4]
| Treatment Group | Dose | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |
| Galgravin | 40 mg/kg | Significant | Significant |
| Reference: Aspirin | |||
| Aspirin | 200 µg/ml (in vitro) | Significant | Significant |
Note: In vivo dose for Aspirin's effect on cytokine reduction was not specified in the provided search results, so an effective in vitro concentration is provided for context.
Table 2: Effect of Galgravin on Inflammatory Mediator Expression in LPS-Treated Mice [4][5]
| Treatment Group | Dose | Lung iNOS mRNA Reduction | Lung COX-2 Expression Reduction |
| Galgravin | 40 mg/kg | Significant | Significant |
| Reference: Aspirin | |||
| Aspirin | 3 mM (in vitro) | - | Significant |
Note: Data for Aspirin's effect on iNOS was not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for acute inflammation.[6][7][8]
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.[9][10]
-
Induction of Inflammation: A subplantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.[9][11]
-
Treatment: The test compound (e.g., Galgravin) or a standard drug (e.g., Indomethacin, 10 mg/kg) is administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[9][10][11]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9][12]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group that received only carrageenan.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model mimics the systemic inflammatory response seen in sepsis.[4][13]
-
Animal Model: Male C57BL/6 mice are commonly used.[14]
-
Induction of Endotoxemia: A single intraperitoneal injection of LPS (e.g., 5-20 mg/kg) is administered.[4][13]
-
Treatment: The test compound (e.g., Galgravin, 20 or 40 mg/kg) is administered intraperitoneally 30 minutes before the LPS challenge.[4]
-
Sample Collection: At a specified time point after LPS injection (e.g., 12 hours), blood and tissue samples (lungs, liver, kidney) are collected for analysis.[4]
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA.[4][15] The mRNA expression of inflammatory mediators (iNOS, COX-2) in tissues is quantified using RT-PCR, and protein expression can be assessed by Western blot.[4][14][16]
Mechanistic Insights: Signaling Pathway Modulation
The anti-inflammatory effects of neolignans from Piper kadsura, including Galgravin, are largely attributed to their ability to modulate key inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[4][16] Galgravin has been shown to suppress the activation of NF-κB in LPS-stimulated macrophages.[4][5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. LPS can activate various MAPKs, including ERK, JNK, and p38, which in turn can activate transcription factors that regulate the expression of inflammatory mediators. While direct in vivo evidence for this compound or Galgravin on this pathway is pending, many natural anti-inflammatory compounds are known to exert their effects through MAPK inhibition.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vivo anti-inflammatory properties of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galgravin Isolated from Piper kadsura Ameliorates Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galgravin Isolated from Piper kadsura Ameliorates Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse-丁香实验 [biomart.cn]
- 8. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Aspirin inhibits lipopolysaccharide-induced COX-2 expression and PGE2 production in porcine alveolar macrophages by modulating protein kinase C and protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
Kadsurenin Analogs: A Comparative Guide to their Cellular Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kadsurenin A and its analogs, focusing on their cross-reactivity with various cellular receptors and their impact on key signaling pathways. The information presented herein is intended to support research and drug development efforts by offering a clear overview of the current understanding of these compounds' mechanisms of action, supported by experimental data.
Overview of Kadsurenin Analogs and Their Bioactivity
Kadsurenins are a class of neolignans isolated from plants of the Piper genus, traditionally used in medicine for their anti-inflammatory properties. While initial interest may have focused on a single compound, research has revealed that different kadsurenin analogs possess distinct pharmacological profiles, targeting various components of the cellular machinery involved in inflammation and other physiological processes. This guide will focus on the comparative analysis of the most studied kadsurenins: Kadsurenone, Kadsurenin C, Kadsurenin H, and Kadsurenin F.
Comparative Analysis of Receptor Binding
Experimental evidence has identified the Platelet-Activating Factor (PAF) receptor as a key target for several kadsurenin analogs. PAF is a potent phospholipid mediator involved in a variety of inflammatory and allergic responses. The ability of certain kadsurenins to antagonize the PAF receptor underscores their therapeutic potential.
The following table summarizes the quantitative data on the binding affinity of various kadsurenin analogs to the PAF receptor.
| Compound | Receptor Target | Assay Type | Metric | Value | Reference |
| Kadsurenone | PAF Receptor | Guinea-pig macrophage chemiluminescence | pA2 | 9.1 (high affinity) | [1] |
| Kadsurenone | PAF Receptor | Pig peripheral blood leucocyte aggregation | pA2 | 7.1 (lower affinity) | [1] |
| Kadsurenin C | PAF Receptor | Not Specified in Abstract | IC50 | 5.1 x 10⁻⁶ mol/l | [2] |
| Kadsurenin H | PAF Receptor | Not Specified in Abstract | IC50 | 1.8 x 10⁻⁷ mol/l | [2] |
Key Observations:
-
Kadsurenone demonstrates subtype selectivity for the PAF receptor, exhibiting significantly higher affinity for the receptor subtype present on macrophages compared to that on leukocytes.[1] This suggests that Kadsurenone's anti-inflammatory effects may be more pronounced in macrophage-driven inflammatory processes.
-
Kadsurenin H shows the most potent PAF receptor antagonistic activity among the listed analogs, with a remarkably low IC50 value.[2]
-
The data indicates a clear structure-activity relationship within the kadsurenin family concerning PAF receptor antagonism.
Cross-reactivity with Other Cellular Targets and Pathways
Beyond direct receptor antagonism, kadsurenin analogs have been shown to modulate other critical cellular pathways, indicating a degree of cross-reactivity and a multi-targeted mechanism of action.
Kadsurenin F: Proteasome Inhibition and NF-κB Pathway Suppression
Recent studies on Kadsurenin F have revealed a mechanism of action independent of the PAF receptor. This analog has been shown to possess potent anti-inflammatory properties by:
-
Suppressing proteasome functionality: The proteasome is a protein complex responsible for degrading unnecessary or damaged proteins. Its inhibition can affect various cellular processes, including the inflammatory response.[3][4]
-
Inhibiting the NF-κB pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central signaling cascade that controls the transcription of pro-inflammatory cytokines and other inflammatory mediators.[3][4]
These findings suggest that the anti-inflammatory effects of the kadsurenin scaffold are not solely reliant on PAF receptor antagonism and that different analogs may exert their effects through distinct molecular targets.
Experimental Methodologies
The following sections detail the experimental protocols that form the basis of the data presented in this guide.
PAF Receptor Binding and Functional Assays
Objective: To determine the affinity and antagonistic activity of kadsurenin analogs at the PAF receptor.
Methodology (based on Schild analysis as referenced in[1]):
-
Cell Preparation: Isolate guinea-pig peritoneal macrophages and pig peripheral blood leukocytes.
-
Stimulation: Induce a cellular response by challenging the cells with varying concentrations of PAF. For macrophages, this can be measured by chemiluminescence, while for leukocytes, aggregation is a common endpoint.
-
Antagonist Treatment: Pre-incubate the cells with a range of concentrations of the kadsurenin analog (e.g., Kadsurenone) before PAF stimulation.
-
Data Analysis: Construct dose-response curves for PAF in the presence and absence of the antagonist. A rightward shift in the dose-response curve indicates competitive antagonism.
-
Schild Plot: Plot the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. A linear Schild plot with a slope of unity is indicative of competitive antagonism.
Proteasome Activity Assay
Objective: To assess the inhibitory effect of Kadsurenin F on proteasome function.
Methodology (conceptual, based on information in[3][4]):
-
Cell Culture: Culture human diploid fibroblasts or other suitable cell lines.
-
Treatment: Expose the cells to varying concentrations of Kadsurenin F for a defined period.
-
Cell Lysis: Prepare cell lysates to extract cellular proteins.
-
Proteasome Activity Measurement: Utilize a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity). The cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), and the fluorescence intensity is measured over time using a fluorometer.
-
Data Analysis: Compare the rate of substrate cleavage in treated cells versus untreated controls. A decrease in the rate indicates proteasome inhibition.
NF-κB Signaling Pathway Analysis
Objective: To determine the effect of Kadsurenin F on the activation of the NF-κB pathway.
Methodology (conceptual, based on information in[3][4]):
-
Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophage cells.
-
Stimulation and Treatment: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS). Co-treat a set of cells with LPS and Kadsurenin F.
-
Analysis of NF-κB Activation: This can be assessed through several methods:
-
Western Blotting: Measure the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation of the p65 subunit of NF-κB in cell lysates.
-
Immunofluorescence: Visualize the translocation of the p65 subunit from the cytoplasm to the nucleus using fluorescence microscopy.
-
Reporter Gene Assay: Use cells transfected with a reporter construct containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). A decrease in reporter gene expression in the presence of Kadsurenin F would indicate pathway inhibition.
-
-
Analysis of Downstream Gene Expression: Measure the mRNA or protein levels of NF-κB target genes, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), using RT-qPCR or ELISA.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Kadsurenone distinguishes between different platelet activating factor receptor subtypes on macrophages and polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to Kadsurin and Kadsurenin M
An Important Note on Kadsurenin A:
Extensive literature searches for the total synthesis of "this compound" did not yield any specific results. However, there is a significant body of research on the synthesis of the closely related and structurally similar lignans, Kadsurin and Kadsurenin M . This guide will, therefore, provide a comparative analysis of the synthetic routes for these two compounds, which are of high interest to researchers in natural product synthesis and medicinal chemistry.
This guide provides a detailed comparison of two prominent total syntheses of the bioactive lignans (±)-Kadsurin and (±)-Kadsurenin M. The analysis focuses on key synthetic strategies, efficiency, and reaction conditions, offering valuable insights for researchers in organic synthesis and drug development.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the total syntheses of (±)-Kadsurin and (±)-Kadsurenin M.
| Target Molecule | Author (Year) | Starting Material(s) | Key Strategy/Reaction | Number of Steps | Overall Yield (%) |
| (±)-Kadsurin | Mervič & Ghera (1977) | 6-Bromomyristicinaldehyde and 3,4,5-trimethoxybenzyltriphenylphosphonium bromide | Intramolecular cyclization of a 2,2'-bis(bromoacyl)-1,1'-biaryl | 13 | Not Reported |
| (±)-Kadsurenin M | Wang, Wu, & Pan (1998) | Vanillin | Thermal Claisen rearrangement of a cinnamyl phenyl ether | ~5 | Not Reported |
Logical Workflow of Lignan Synthesis
The following diagram illustrates a generalized workflow for the synthesis of dibenzocyclooctadiene lignans like Kadsurin, highlighting the key bond formations and strategic steps.
Caption: Generalized synthetic workflow for dibenzocyclooctadiene lignans.
Comparative Analysis of Synthetic Strategies
Synthesis of (±)-Kadsurin by Mervič and Ghera
The synthesis of (±)-Kadsurin reported by Mervič and Ghera in 1977 represents a classic approach to the dibenzocyclooctadiene lignan core.[1] This 13-step synthesis begins with the preparation of two key aromatic fragments: 6-bromomyristicinaldehyde and 3,4,5-trimethoxybenzyltriphenylphosphonium bromide.[1]
The cornerstone of this strategy is the construction of the central eight-membered ring through an intramolecular cyclization of a 2,2'-bis(bromoacyl)-1,1'-biaryl intermediate.[1] This key step efficiently establishes the characteristic dibenzocyclooctadiene skeleton. The synthesis proceeds through a series of highly selective transformations to install the requisite functional groups and stereochemistry, ultimately affording (±)-Kadsurin.[1] A notable feature of this route is the thermal isomerization of an unnatural biaryl configuration intermediate, which could also be converted to the desired product, adding to the robustness of the synthesis.[1]
Synthesis of (±)-Kadsurenin M by Wang, Wu, and Pan
In 1998, Wang, Wu, and Pan reported the first total synthesis of racemic Kadsurenin M, a benzofuranoid neolignan. This synthesis is significantly more convergent and shorter than the Kadsurin synthesis described above. The synthesis commences from the readily available starting material, vanillin.
The key strategic element of this route is a thermal reaction involving a Claisen rearrangement of a 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether intermediate. This rearrangement, followed by an abnormal Claisen rearrangement, directly constructs the trans-2-aryl-3-methylbenzofuran core of Kadsurenin M with high stereospecificity. The unstable 3,4-dimethoxycinnamyl chloride is a key precursor, formed in a multi-step sequence from vanillin.
Experimental Protocols
Key Experiment: Intramolecular Cyclization for (±)-Kadsurin Synthesis (Mervič and Ghera)
Reaction: Intramolecular cyclization of 2,2'-bis(bromoacyl)-1,1'-biaryl (16) to diones (17) and (18).
Protocol: A solution of the 2,2'-bis(bromoacyl)-1,1'-biaryl (16) in a suitable high-boiling solvent (e.g., o-dichlorobenzene or dimethylformamide) is heated under reflux with a suspension of anhydrous potassium carbonate or another suitable base. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of diones (17) and (18), is then purified by column chromatography on silica gel.
Key Experiment: Thermal Claisen Rearrangement for (±)-Kadsurenin M Synthesis (Wang, Wu, and Pan)
Reaction: Thermal rearrangement of 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether (4) to rac-Kadsurenin M (1).
Protocol: A solution of the cinnamyl phenyl ether (4) (164 mg, 0.5 mmol) in diethylaniline (2 ml) is placed in a sealed glass tube. The tube is then heated in an oil bath at 180 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 ml). The organic solution is washed sequentially with 2 M hydrochloric acid and water, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford rac-Kadsurenin M as a yellowish oil (66 mg, 40% yield).
Conclusion
The total syntheses of (±)-Kadsurin and (±)-Kadsurenin M showcase distinct and effective strategies for the construction of complex lignan natural products. The Mervič and Ghera synthesis of (±)-Kadsurin provides a foundational approach to the dibenzocyclooctadiene core through a key intramolecular cyclization. In contrast, the Wang, Wu, and Pan synthesis of (±)-Kadsurenin M offers a more concise route to a benzofuranoid neolignan, highlighted by a strategic thermal Claisen rearrangement. Both routes provide valuable insights into the synthesis of this important class of natural products and serve as a foundation for the development of new synthetic methodologies and the preparation of novel analogs for biological evaluation.
References
Kadsurenin A: A Comparative Analysis Against Standard Anti-inflammatory Drugs
In the landscape of inflammatory disease research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Kadsurenin A, a recently identified neolignan from Piper kadsura, has emerged as a compound of interest for its potential anti-inflammatory properties. This guide provides a comparative benchmark of this compound against two standard anti-inflammatory drugs, the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The comparison is based on their effects on key inflammatory pathways and cellular responses.
Mechanism of Action: A Tale of Three Pathways
The anti-inflammatory effects of this compound and the benchmark drugs are rooted in their distinct mechanisms of action at the molecular level.
This compound , like other neolignans isolated from Piper kadsura, is suggested to exert its anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). By inhibiting the NF-κB pathway, this compound can effectively suppress the production of these inflammatory mediators.
Dexamethasone , a potent synthetic glucocorticoid, functions by binding to the glucocorticoid receptor.[4][5][6] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and chemokines.[7] Its broad-ranging effects also involve the inhibition of phospholipase A2, a key enzyme in the arachidonic acid pathway, further reducing the production of inflammatory prostaglandins and leukotrienes.[6]
Indomethacin , a non-selective cyclooxygenase (COX) inhibitor, acts by blocking the activity of both COX-1 and COX-2 enzymes.[8][9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[8][10] By inhibiting prostaglandin synthesis, Indomethacin effectively reduces the inflammatory response.[8]
Comparative Efficacy: Inhibition of Nitric Oxide Production
A key indicator of in vitro anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. While a specific IC50 value for Piperthis compound's inhibition of NO production has not been detailed in available literature, data for other anti-inflammatory neolignans from Piper kadsura provide a valuable benchmark.
| Compound/Drug | Target | Cell Line | IC50 Value |
| Compound 3 (from P. kadsura) | NO Production | RAW 264.7 | 34.29 ± 0.82 µM[4] |
| Compound 7 (from P. kadsura) | NO Production | RAW 264.7 | 47.5 ± 5.81 µM[4] |
| Dexamethasone | NO Production | RAW 264.7 | 34.60 µg/mL |
| Indomethacin | NO Production | RAW 264.7 | 56.8 µM |
Experimental Protocols
The following is a detailed methodology for a key in vitro experiment used to assess the anti-inflammatory activity of the compared substances.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Dexamethasone, Indomethacin).
-
After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
3. Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentrations in the samples.
4. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
5. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
Visualizing the Inflammatory Pathways and Experimental Workflow
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: Mechanisms of Action for this compound, Dexamethasone, and Indomethacin.
Caption: Workflow for assessing Nitric Oxide (NO) inhibition in RAW 264.7 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Kadsurenin A: A Comparative Guide to Confirming its Mechanism of Action via Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kadsurenin A with other Platelet-Activating Factor (PAF) receptor antagonists. It focuses on the pivotal role of knockout mouse models in unequivocally confirming the mechanism of action of this compound as a specific antagonist of the PAF receptor (PAFR). While direct studies applying this compound to PAFR knockout models are not extensively reported in publicly available literature, this guide outlines the established principles and experimental frameworks that leverage such models for mechanistic validation.
Introduction to this compound
This compound is a naturally occurring neolignan compound isolated from the plant Piper kadsura. It has been identified as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[3] By blocking the PAF receptor, this compound can inhibit the downstream signaling cascades initiated by PAF, making it a compound of significant interest for therapeutic development in inflammatory and cardiovascular diseases.
The Role of Knockout Models in Mechanistic Confirmation
The definitive confirmation of a drug's mechanism of action relies on demonstrating that its effects are absent in a biological system lacking its specific target. Genetically engineered knockout (KO) mouse models, in which the gene encoding the target protein is deleted, are the gold standard for this purpose.
In the context of this compound, a PAF receptor knockout (PAFR-/-) mouse model would be instrumental. The central hypothesis is that if this compound's effects are solely mediated through the PAF receptor, then it should have no significant activity in an animal that completely lacks this receptor. Conversely, in a wild-type (WT) animal with functional PAF receptors, this compound would exhibit its expected antagonistic effects against PAF-induced responses.
Comparative Analysis of PAF Receptor Antagonists
This compound is one of several known PAF receptor antagonists. A comparative analysis of their potency, typically measured by the half-maximal inhibitory concentration (IC50), is crucial for evaluating their therapeutic potential. The table below summarizes the in vitro potency of this compound and other notable PAF receptor antagonists against PAF-induced platelet aggregation.
| Antagonist | Chemical Class | IC50 (inhibition of PAF-induced platelet aggregation) | Source(s) |
| This compound | Neolignan | ~0.3 µM (inhibition of PAF-induced calcium mobilization in platelets) | [4] |
| Ginkgolide B (BN-52021) | Terpene Lactone | 0.03 µM | [1] |
| WEB 2086 (Apafant) | Thienotriazolodiazepine | 9.9 nM (Ki, binding to human PAF receptors) | [5] |
| CV-3988 | Thiazolium Derivative | 75 nM (rabbit platelets), 170 nM (human platelets) | [5] |
| Rupatadine | Piperidinyl-pyridine | 0.26 µM | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the species, cell type, and agonist concentration used.
Visualizing the Mechanism and Experimental Approach
Signaling Pathway of PAF and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by the binding of PAF to its G-protein coupled receptor (GPFR), leading to downstream cellular responses. This compound acts by competitively blocking this initial binding step.
Caption: PAF signaling pathway and the inhibitory action of this compound.
Hypothetical Experimental Workflow Using Knockout Models
This diagram outlines a logical workflow to confirm that the anti-inflammatory effects of this compound are dependent on the PAF receptor.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to validate the mechanism of action of this compound using knockout models.
Generation of PAF Receptor Knockout (PAFR-/-) Mice
-
Objective: To create a mouse model that does not express the PAF receptor.
-
Methodology:
-
Gene Targeting: A targeting vector is constructed to replace a critical exon of the Ptafr gene (the gene encoding the PAF receptor) with a selectable marker, such as a neomycin resistance cassette.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is electroporated into mouse ES cells. Through homologous recombination, the vector replaces the endogenous Ptafr gene.
-
Selection and Screening: ES cells that have successfully incorporated the targeting vector are selected using the appropriate antibiotic (e.g., G418 for neomycin resistance). Correctly targeted clones are identified by PCR and Southern blot analysis.
-
Blastocyst Injection: Verified PAFR+/- ES cells are injected into blastocysts from a donor mouse.
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.
-
Breeding and Genotyping: Chimeric mice are bred with wild-type mice to produce heterozygous (PAFR+/-) offspring. These heterozygotes are then interbred to generate homozygous PAFR-/- mice, heterozygous PAFR+/- mice, and wild-type (+/+) littermates. Genotyping of offspring is performed by PCR analysis of tail DNA.
-
In Vitro Assay: Platelet Aggregation
-
Objective: To compare the ability of this compound to inhibit PAF-induced platelet aggregation in wild-type versus PAFR-/- mice.
-
Methodology:
-
Blood Collection: Whole blood is collected from both wild-type and PAFR-/- mice via cardiac puncture into a syringe containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Preparation of Platelet-Rich Plasma (PRP): The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature. The supernatant, which is the PRP, is carefully collected. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.[6][7]
-
Aliquots of PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C.
-
PRP from both WT and KO mice is pre-incubated with either vehicle (e.g., DMSO) or varying concentrations of this compound for a short period (e.g., 5 minutes).
-
A sub-maximal concentration of PAF (e.g., 100 nM) is added to induce aggregation, and the change in light transmission is recorded for 5-10 minutes.
-
Data Analysis: The percentage of aggregation is calculated. The IC50 value for this compound is determined in the WT group.
-
Expected Outcome: this compound will dose-dependently inhibit PAF-induced aggregation in PRP from WT mice. In PRP from PAFR-/- mice, PAF will fail to induce aggregation, and this compound will have no effect to measure.
-
In Vitro Assay: Calcium Mobilization
-
Objective: To assess the effect of this compound on PAF-induced intracellular calcium mobilization in cells from wild-type versus PAFR-/- mice.
-
Methodology:
-
Cell Isolation: Peritoneal macrophages or other relevant cell types (e.g., neutrophils) are isolated from both WT and PAFR-/- mice.
-
Fluorescent Dye Loading: The isolated cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.[4][8]
-
Assay Procedure: The dye-loaded cells are washed and resuspended in a physiological buffer.
-
The cell suspension is placed in a fluorometer cuvette or a multi-well plate compatible with a fluorescence plate reader.
-
A baseline fluorescence reading is established.
-
Cells are pre-treated with either vehicle or this compound.
-
PAF is added to the cells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The peak increase in fluorescence is quantified. The inhibitory effect of this compound is calculated for the WT cells.
-
Expected Outcome: PAF will induce a rapid increase in intracellular calcium in WT cells, and this response will be blocked by this compound. In PAFR-/- cells, PAF will not elicit a calcium response.
-
In Vivo Assay: PAF-Induced Paw Edema
-
Objective: To determine if this compound can inhibit PAF-induced inflammation in vivo and whether this effect is dependent on the PAF receptor.
-
Methodology:
-
Animal Grouping: Wild-type and PAFR-/- mice are divided into groups that will receive either vehicle or this compound.
-
Drug Administration: this compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a set time before the inflammatory challenge.
-
Induction of Edema: A solution of PAF (e.g., 1 µg in 20 µL of saline) is injected into the subplantar region of the right hind paw of each mouse. The left hind paw is injected with saline as a control.
-
Measurement of Paw Volume: Paw volume is measured immediately before the PAF injection and at various time points afterward (e.g., 15, 30, 60, and 120 minutes) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the volume of the PAF-injected paw and the saline-injected paw. The percentage of inhibition of edema by this compound is calculated for the WT group.
-
Expected Outcome: In WT mice, PAF will cause significant paw edema, which will be reduced by pre-treatment with this compound. In PAFR-/- mice, the edematous response to PAF will be significantly attenuated or absent, and this compound will show no further inhibitory effect.[9]
-
Conclusion
The use of knockout animal models provides an indispensable tool for the validation of drug targets and the confirmation of a compound's mechanism of action. For this compound, a comparative study employing PAF receptor knockout mice alongside their wild-type counterparts would offer definitive evidence that its pharmacological effects are mediated through the specific blockade of the PAF receptor. The experimental protocols outlined in this guide provide a robust framework for conducting such a validation, thereby solidifying the scientific foundation for the further development of this compound as a therapeutic agent.
References
- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. benthamscience.com [benthamscience.com]
Independent Verification of Kadsurenin A's Bioactivity as a Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivity of Kadsurenin A, a natural product isolated from the medicinal plant Piper futokadsura, with a focus on the independent verification of its primary activity as a Platelet-Activating Factor (PAF) receptor antagonist. This compound, often referred to in early literature as Kadsurenone, has been identified as a competitive and specific inhibitor of PAF, a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic responses.
Comparative Bioactivity Data
The primary bioactivity of this compound is its ability to antagonize the binding of Platelet-Activating Factor (PAF) to its receptor (PAFR). This has been demonstrated in both in vitro and in vivo studies. Below is a summary of the key quantitative data from the initial characterization and subsequent independent verification studies.
| Bioactivity Parameter | Original Publication (Shen et al., 1985)[1] | Independent Verification (Nunez et al., 1986) | Alternative PAF Antagonist (BN 52021) (Nunez et al., 1986) | Alternative PAF Antagonist (CV 3988) (Nunez et al., 1986) |
| Target | Platelet-Activating Factor Receptor (PAFR) | Platelet-Activating Factor Receptor (PAFR) | Platelet-Activating Factor Receptor (PAFR) | Platelet-Activating Factor Receptor (PAFR) |
| Assay Type | [3H]-PAF Receptor Binding Assay (Rabbit Platelets) | PAF-induced Platelet Aggregation (Washed Human Platelets) | PAF-induced Platelet Aggregation (Washed Human Platelets) | PAF-induced Platelet Aggregation (Washed Human Platelets) |
| Ki (Inhibition Constant) | 3.88 x 10-8 M | Not Reported | Not Reported | Not Reported |
| pA2 | 6.28 (Rabbit Platelet Aggregation) | Not Reported | Not Reported | Not Reported |
| IC50 | Not Reported | 0.8 ± 0.4 µM | 2.22 ± 0.79 µM | 1.0 ± 0.1 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments used to characterize the bioactivity of this compound.
PAF Receptor Binding Assay (based on Shen et al., 1985)[1]
-
Preparation of Platelet Membranes: Rabbit platelets are isolated from whole blood by differential centrifugation. The isolated platelets are then lysed, and the membrane fraction is collected by further centrifugation.
-
Binding Reaction: The platelet membrane preparation is incubated with a fixed concentration of radiolabeled PAF (e.g., [3H]-PAF) and varying concentrations of the test compound (this compound) in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding. The inhibition constant (Ki) is then determined by analyzing the competition binding data.
Platelet Aggregation Inhibition Assay (based on Nunez et al., 1986)
-
Preparation of Washed Human Platelets: Platelet-rich plasma (PRP) is obtained from human whole blood by centrifugation. The platelets are then washed and resuspended in a buffer to a standardized concentration.
-
Aggregation Measurement: The washed platelet suspension is placed in an aggregometer cuvette and stirred at a constant temperature.
-
Induction of Aggregation: A known concentration of PAF is added to the platelet suspension to induce aggregation, which is measured as an increase in light transmission through the cuvette.
-
Inhibition Assessment: To determine the inhibitory activity of this compound, the platelet suspension is pre-incubated with varying concentrations of the compound before the addition of PAF.
-
Data Analysis: The percentage inhibition of PAF-induced aggregation is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation) is then determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the PAF signaling pathway and the workflow of the key bioassays.
Caption: PAF Signaling Pathway and this compound's Point of Inhibition.
Caption: Workflow for Key Bioactivity Assays of this compound.
References
Kadsurenin A: A Comparative Guide to its Structure-Activity Relationship as a Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Kadsurenin A, a naturally occurring neolignan isolated from Piper kadsura, has garnered significant attention as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). PAF is a powerful phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic responses, and cancer metastasis. By blocking the PAF receptor, this compound and its analogs present a promising therapeutic avenue for various diseases. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of this compound with its analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The potency of this compound and its analogs as PAF receptor antagonists is primarily evaluated by their half-maximal inhibitory concentration (IC50) in PAF receptor binding assays. The following table summarizes the available quantitative data, highlighting the key structural modifications that influence antagonist activity.
| Compound | Structure | PAF Receptor Binding IC50 (M) | Relative Activity |
| This compound (natural) | ![]() |
(Racemic mixture of natural enantiomer and its mirror image)2.0 x 10-7ModerateDenudatin B
(Lacks the methylenedioxy group)Low ActivityLowMirandin A
(Different stereochemistry and substituent pattern)Low ActivityLowDesallylkadsurenone
(Lacks the allyl group)Low ActivityLow2-epi-Kadsurenone
(Epimer at the C-2 position)Low ActivityLow
Key Structure-Activity Relationship Insights:
-
The natural stereochemistry of this compound is crucial for its high-affinity binding to the PAF receptor, as evidenced by the reduced activity of its racemic form and the 2-epimer.
-
The allyl group at the 5-position of the furan ring is essential for potent antagonist activity, as its removal in desallylkadsurenone leads to a significant loss of potency.
-
The methylenedioxy group on the phenyl ring also appears to be important for high-affinity binding, as its absence in analogs like denudatin B results in lower activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
PAF Receptor Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled PAF ligand from its receptor.
Materials:
-
Rabbit platelet membranes (source of PAF receptors)
-
[³H]-PAF (radiolabeled ligand)
-
This compound or analog compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rabbit platelet membranes are prepared and suspended in the binding buffer.
-
Aliquots of the membrane suspension are incubated with a fixed concentration of [³H]-PAF and varying concentrations of the test compound (this compound or its analogs).
-
The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF (IC50) is calculated by non-linear regression analysis.
Transwell Cell Migration Assay
This assay assesses the functional consequence of PAF receptor antagonism by measuring the inhibition of PAF-induced cancer cell migration.[1]
Cell Line:
-
MDA-MB-231 human breast cancer cells
Materials:
-
Transwell inserts (8 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PAF (chemoattractant)
-
This compound or analog compounds
-
Crystal violet stain
Procedure:
-
MDA-MB-231 cells are cultured to sub-confluency.
-
The lower chamber of the Transwell plate is filled with cell culture medium containing PAF as a chemoattractant.
-
Cells are harvested, resuspended in serum-free medium, and pre-incubated with various concentrations of this compound or its analogs.
-
The cell suspension is then seeded into the upper chamber of the Transwell insert.
-
The plate is incubated for a period (e.g., 24 hours) to allow for cell migration through the porous membrane.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed and stained with crystal violet.
-
The number of migrated cells is quantified by counting under a microscope in several random fields.
-
The inhibitory effect of the compounds on cell migration is expressed as a percentage of the control (PAF-stimulated migration without inhibitor).
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
This compound exerts its effects by blocking the initial step of a complex signaling cascade initiated by PAF binding to its G-protein coupled receptor.
Caption: this compound competitively antagonizes the PAF receptor, inhibiting downstream signaling.
Experimental Workflow for SAR Studies
The structure-activity relationship of this compound analogs is typically determined through a systematic workflow involving synthesis, purification, and biological evaluation.
Caption: Workflow for the structure-activity relationship (SAR) analysis of this compound analogs.
References
Safety Operating Guide
Proper Disposal of Kadsurenin A: A Guide for Laboratory Professionals
For immediate guidance, treat Kadsurenin A as a potentially hazardous chemical and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. The absence of a comprehensive Safety Data Sheet (SDS) necessitates a precautionary approach to its handling and disposal.
This compound, a lignan found in plants of the Piper genus, is a biologically active compound investigated for its anti-inflammatory and other pharmacological properties.[1] Due to its potential biological effects and the lack of complete toxicological data, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with care to ensure personal and environmental safety.
Immediate Safety and Disposal Plan
In the absence of a specific SDS, the following operational and disposal plan should be implemented:
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Spill Management:
-
In case of a spill, avoid generating dust.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
3. Waste Collection:
-
Do not dispose of this compound, or any solutions containing it, down the sink or in the regular trash.
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Label the waste containers clearly as "Hazardous Waste: this compound" and include the approximate concentration and solvent if applicable.
4. Storage of Waste:
-
Store waste containers in a designated, secure area, away from incompatible materials.
-
Follow your institution's guidelines for the storage of hazardous chemical waste.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all available information about this compound, including its name, any known properties, and the nature of the waste (solid or liquid, and solvent).
Chemical and Physical Properties
The following table summarizes the known properties of this compound. The lack of comprehensive data underscores the need for cautious handling.
| Property | Value |
| Chemical Formula | C₂₂H₂₄O₆ |
| Molecular Weight | 384.42 g/mol |
| Purity | >98% (as per typical supplier data) |
| Physical State | Powder (Appearance may vary) |
| Solubility | Information not readily available |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. |
Source: BioCrick Product Datasheet[2]
Experimental Protocols Cited
This document does not cite specific experimental protocols but rather provides general safety and disposal guidance based on the nature of the compound and standard laboratory practices.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Kadsurenin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Kadsurenin A, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber or neoprene) should be worn.[1][3] Ensure they are long enough to cover the wrists. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times where chemicals are handled or stored.[1][4][6] |
| Face Shield | Use in addition to goggles when there is a significant risk of splashes.[1][2][4] | |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is essential to protect the skin and personal clothing.[2][7] |
| Apron | A chemical-resistant apron, such as one made of PVC or neoprene, provides an additional layer of protection.[1][3][5] | |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood. |
| Respirator | If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[1] | |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.
-
Preparation : Before handling this compound, ensure the designated work area, typically inside a chemical fume hood, is clean and uncluttered.[6] Assemble all necessary equipment and materials, including the chemical, solvents, and waste containers.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above. Ensure a proper fit for all items.
-
Weighing and Solution Preparation :
-
Perform all weighing of solid this compound within the fume hood to prevent inhalation of any airborne particles.
-
When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.
-
-
Experimental Use : Conduct all experimental procedures involving this compound within the fume hood. Keep the sash at the lowest practical height.
-
Decontamination : After handling, decontaminate all surfaces, glassware, and equipment that came into contact with this compound using an appropriate solvent and cleaning agent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the apron, face shield, goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[6][7]
Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.[8]
-
Waste Segregation : All waste contaminated with this compound, including unused product, solutions, contaminated PPE, and cleaning materials, must be segregated as hazardous waste.[8][9]
-
Waste Containers : Use clearly labeled, sealed, and compatible containers for hazardous waste.[8] The original container of the main waste component can often be used.
-
Labeling : Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.[8]
-
Storage : Store hazardous waste in a designated, secure satellite accumulation area (SAA) until it is collected by the institution's environmental health and safety (EHS) department.[8]
-
Collection and Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[10][11] They will ensure it is transported to an approved waste disposal facility.
Experimental Workflow for Handling this compound
References
- 1. Personal safety and protective clothing [fao.org]
- 2. Personal Protective Equipment (PPE) - Henry Schein Medical [henryschein.com]
- 3. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 4. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 5. google.com [google.com]
- 6. slu.edu [slu.edu]
- 7. youtube.com [youtube.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. health.uconn.edu [health.uconn.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. dam.assets.ohio.gov [dam.assets.ohio.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
